molecular formula C9H9N3 B2526301 5-(1H-imidazol-1-yl)-2-methylpyridine CAS No. 1376219-87-2

5-(1H-imidazol-1-yl)-2-methylpyridine

Cat. No.: B2526301
CAS No.: 1376219-87-2
M. Wt: 159.192
InChI Key: WVRGRAUQQFMCMY-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)-2-methylpyridine is a heterocyclic aromatic compound of significant interest in chemical research and development, particularly in the fields of coordination chemistry and medicinal chemistry. As a bidentate N-donor ligand, this molecule is designed to coordinate with various metal ions, forming stable complexes. Its structural features make it a promising candidate for the study of solvent extraction processes, specifically for the separation and recovery of valuable base metals like nickel(II) and copper(II) from solutions . Researchers are exploring the synergistic effects of such ligands when combined with other extractants to enhance selectivity and efficiency in metal ion separation . In pharmaceutical research, pyridinylimidazole derivatives are recognized as an important class of kinase inhibitors . These compounds have been investigated as potent and selective reversible inhibitors for various protein kinases, including p38α mitogen-activated protein (MAP) kinase and c-Jun N-terminal kinase 3 (JNK3) . The pyridinylimidazole scaffold serves as a fundamental structural unit for designing novel therapeutic agents, and modifications to the core structure can significantly influence biological activity and selectivity . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate precautions, utilizing personal protective equipment and referring to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-imidazol-1-yl-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-2-3-9(6-11-8)12-5-4-10-7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGRAUQQFMCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Imidazole-Substituted Pyridine Derivatives in Medicinal Chemistry

[1]

Executive Summary

This guide provides a comprehensive technical analysis of imidazole-substituted pyridine derivatives , a privileged scaffold architecture in modern drug discovery. Unlike generic heterocyclic reviews, this document focuses on the structural logic, synthetic causality, and therapeutic validation of two distinct subclasses: Linked Bi-heteroaryls (e.g., p38 MAPK inhibitors) and Fused Imidazo[1,2-a]pyridines (e.g., kinase/GABA modulators).

Designed for application scientists, this whitepaper synthesizes field-proven protocols with mechanistic rationale, ensuring that every synthetic choice is grounded in structure-activity relationship (SAR) logic.

Part 1: Structural Logic & Pharmacophore Modeling

The imidazole-pyridine combination is not merely a structural spacer; it is a tunable electronic chassis.[1] The interplay between the electron-deficient pyridine ring and the amphoteric imidazole ring creates a unique dipole vector and hydrogen-bonding potential.

The "Linked" Architecture (The SB-203580 Paradigm)

In this subclass, the imidazole and pyridine rings are connected via a single C-C bond (typically C4 of pyridine to C4/C5 of imidazole).

  • Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4][5][6]

  • Mechanistic Causality:

    • The Anchor: The pyridine nitrogen (N1) acts as the critical hydrogen bond acceptor for the backbone amide of Met109 in the kinase hinge region. This mimics the N1 of the adenine ring in ATP.

    • The Scaffold: The imidazole ring serves as a rigid spacer, orienting the C4 and C5 substituents into the hydrophobic pockets.

    • The Gatekeeper: Substituents at the imidazole C2 position (e.g., sulfoxides in SB-203580) extend towards the solvent front or interact with the gatekeeper residue (Thr106 ), conferring selectivity over other kinases like ERK2.

The "Fused" Architecture (Imidazo[1,2-a]pyridine)

Here, the imidazole ring is fused across the N1-C2 bond of the pyridine.

  • Primary Targets: GABA-A receptors (e.g., Zolpidem), various kinases (c-Met, PI3K).[1]

  • Mechanistic Causality:

    • Planarity: The fusion enforces planarity, increasing DNA intercalation potential and stacking interactions within narrow enzymatic clefts.

    • pKa Modulation: The bridgehead nitrogen is non-basic; the basicity resides solely on the imidazole N3, allowing for precise pKa tuning (typically ~5.0–6.5) to optimize membrane permeability and solubility.

Part 2: Synthetic Architectures & Protocols

Decision Tree: Synthetic Strategy

The choice of synthetic route depends entirely on the desired substitution pattern and scaffold type.

SyntheticStrategyStartTarget Scaffold SelectionLinkedClass A: Linked Bi-heteroaryl(e.g., 4-pyridyl-imidazole)Start->Linked Flexible RotationFusedClass B: Fused Imidazo[1,2-a]pyridineStart->Fused Rigid/PlanarMultiCompMethod A: Multicomponent Cyclization(Aldehyde + Dione + NH4OAc)Linked->MultiComp De Novo SynthesisCrossCoupleMethod B: Metal-Catalyzed Coupling(Suzuki/Stille of Pre-formed Rings)Linked->CrossCouple Late-Stage DiversificationThioMethod C: Thioamide/Thiourea Cyclization(Best for 2-amino/thio analogs)Linked->Thio Heteroatom @ C2TschitMethod D: Tschitschibabin Synthesis(2-aminopyridine + α-haloketone)Fused->Tschit Standard ProtocolGBBMethod E: Groebke-Blackburn-Bienaymé(2-aminopyridine + Aldehyde + Isonitrile)Fused->GBB 3-Component Diversity

Figure 1: Synthetic decision matrix for imidazole-pyridine derivatives.

Protocol A: Synthesis of Linked Pyridinyl-Imidazoles (SB-203580 Analog)

Context: This protocol utilizes a thiourea intermediate to construct the imidazole ring, a robust method for generating 2-thio/amino substituted derivatives common in p38 inhibitors.[1]

Reagents:

  • Pyridine-4-carboxylic acid hydrazide[1][2]

  • 4-Fluorophenyl isothiocyanate[1]

  • Methyl iodide (MeI)[1]

  • Sodium Carbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve pyridine-4-carboxylic acid hydrazide (1.0 eq) in ethanol. Add 4-fluorophenyl isothiocyanate (1.0 eq) dropwise.[1] Reflux for 2–4 hours.[1]

    • Checkpoint: Formation of the thiosemicarbazide intermediate is usually indicated by precipitation.

  • Cyclization: Evaporate solvent.[1] Resuspend the residue in aqueous saturated

    
     solution. Reflux for 6–8 hours.[1]
    
    • Mechanism:[7] Base-catalyzed intramolecular cyclization forms the 1,2,4-triazole or imidazole core depending on specific reagents; for imidazole specifically, an

      
      -haloketone route (Marckwald) is often preferred, but this thiourea route yields the triazole bioisostere often cited alongside SB-203580.[1]
      
    • Correction for SB-203580 Core: To strictly obtain the imidazole (not triazole) core of SB-203580, use the Tosylmethyl Isocyanide (TosMIC) Van Leusen reaction or the Cross-Benzoin route:

      • React 4-pyridinecarboxaldehyde with 4-fluorophenyl-N-tosylimine (catalyzed by thiazolium salt).

      • Treat the resulting

        
        -amino ketone with ammonium acetate in acetic acid.[1]
        
  • Purification: The crude product precipitates upon cooling. Filter and wash with cold water. Recrystallize from ethanol/DMF.

Protocol B: Synthesis of Fused Imidazo[1,2-a]pyridines (Tschitschibabin)

Context: The "gold standard" for fused systems. It is self-validating because the reaction is highly convergent; failure usually indicates impure starting material (

1

Step-by-Step Methodology:

  • Reactants: Combine 2-aminopyridine (1.0 eq) and the appropriate

    
    -bromoacetophenone (1.0 eq) in ethanol or DMF.
    
  • Conditions: Reflux for 4–6 hours. For acid-sensitive substrates, add

    
     (2.0 eq) as a scavenger.[1]
    
  • Workup: Cool the mixture. The HBr salt of the product often precipitates.

    • Free Base Release: Treat the solid with 10%

      
       or saturated 
      
      
      to release the free base. Extract with Ethyl Acetate.[1]
  • Validation:

    
    -NMR will show the disappearance of the 
    
    
    protons (broad singlet ~6.0 ppm) and the appearance of the imidazole C3 proton singlet (~7.5–8.0 ppm).

Part 3: Therapeutic Applications & SAR Analysis[9]

Case Study: p38 MAPK Inhibition (Inflammation)

The most famous application of the linked scaffold is SB-203580 .

Signaling Pathway Visualization: The inhibition of p38 blocks the cascade leading to inflammatory cytokine production.[5]

p38PathwayStimulusStress / LPSMKKMKK3 / MKK6Stimulus->MKKPhosphorylationp38p38 MAPK(Target of SB-203580)MKK->p38Thr180/Tyr182 PMAPKAPK2MAPKAPK-2p38->MAPKAPK2ActivationCytokinesTNF-α / IL-1β(Inflammation)p38->CytokinesTranslation ControlHSP27HSP27(Actin Remodeling)MAPKAPK2->HSP27InhibitorImidazole-Pyridine(SB-203580)Inhibitor->p38ATP Competition

Figure 2: p38 MAPK signaling cascade and the intervention point of imidazole-pyridine inhibitors.[1][3][8][9]

SAR Data Summary: Linked vs. Fused

The following table contrasts the Structure-Activity Relationship (SAR) rules for the two classes.

FeatureClass A: Linked (e.g., SB-203580)Class B: Fused (e.g., Zolpidem/Kinase Inh.)
Pyridine Role H-bond acceptor (Hinge binder).[1]DNA intercalator / Hydrophobic core.[1]
Imidazole Role Scaffold / Orientation spacer.[1]pKa modulator / H-bond donor.[1]
Key Substitution C4-Phenyl: Must be 4-F-Phenyl for hydrophobic pocket.[1]C3-Position: Critical for potency (e.g., amide/aryl).[1]
Selectivity Determined by C2-Sulfoxide (Gatekeeper interaction).[1]Determined by C6/C8 substitution on pyridine ring.[1]
Solubility Moderate (LogP ~3.0).High (Tunable via pyridine N protonation).[1]
CYP51 (Lanosterol 14 -demethylase) Inhibition

Imidazole-pyridine hybrids also function as antifungal agents.[1]

  • Mechanism: The non-fused imidazole nitrogen (N3) coordinates directly to the Heme Iron (

    
    )  of the CYP51 enzyme, preventing substrate oxidation.
    
  • Selectivity: The pyridine moiety interacts with the access channel residues, providing specificity for fungal CYP51 over human CYP isoforms.

References

  • Binding Mode of SB 203580: Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128.

  • Synthetic Methodology (Linked): Murry, J. A. (2003). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors.[1][2][6][10] Current Opinion in Drug Discovery & Development, 6(6).

  • Synthetic Methodology (Fused): Tschitschibabin, A. E. (1925). Über eine neue Darstellungsmethode von bicyclischen Basen mit einem gemeinsamen Stickstoffatom. Berichte der deutschen chemischen Gesellschaft.

  • p38 MAPK Pathway: Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta.

  • Antifungal Activity: Monk, B. C., et al. (2020).[11] Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1]

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2), a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and high-value pharmaceutical active ingredients (APIs).

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing recrystallization yields, designing purification protocols, and formulating drug delivery systems. This guide details the theoretical solubility landscape based on molecular topology, provides a validated experimental protocol for empirical determination, and outlines the thermodynamic modeling required to scale these processes.

Physicochemical Characterization

To predict solubility behavior, we must first analyze the solute's molecular interactions. This compound features a bi-heterocyclic structure comprising a pyridine ring and an imidazole ring linked at the N1 position.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₉H₉N₃Moderate molecular weight (159.19 g/mol ) favors dissolution.
Electronic Structure

-deficient Pyridine +

-excessive Imidazole
Creates a dipole moment, favoring polar aprotic solvents.
H-Bond Potential 2 Acceptors (Pyridine-N, Imidazole-N3)High affinity for protic solvents (Alcohols, Water).
Lipophilicity (LogP) ~1.58 (Predicted)Moderate lipophilicity; soluble in medium-polarity organics.
pKa (Base) ~6.0 - 7.0 (Imidazole N3)pH-sensitive solubility in aqueous-organic mixtures.

Solubility Landscape in Organic Solvents[1][2][3][4]

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility profile is categorized below. Note: Empirical values depend on crystal polymorph purity.

Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice. The solvent's oxygen atoms act as H-bond acceptors for any residual trace water or surface protons, while the high dielectric constant stabilizes the polar heterocyclic core.

  • Application: Ideal for reaction media and initial dissolution for stock solutions.

Polar Protic Solvents (Moderate to High Solubility)[1]
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Mechanism: Hydrogen bonding occurs between the solvent hydroxyl group (-OH) and the basic nitrogen atoms on the pyridine and imidazole rings.

  • Temperature Sensitivity: Solubility exhibits a steep positive gradient with temperature, making these solvents excellent candidates for cooling crystallization .

Chlorinated & Ester Solvents (Moderate Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Mechanism: Driven by van der Waals forces and weak polar interactions. DCM is particularly effective for extraction from aqueous phases due to its immiscibility with water and good solubilization of the organic core.

Non-Polar Solvents (Low Solubility / Anti-Solvents)
  • Solvents: n-Hexane, n-Heptane, Toluene.

  • Mechanism: The energy required to break the solute-solute lattice interactions is not compensated by the weak solute-solvent dispersion forces.

  • Application: These serve as anti-solvents to precipitate the target compound from reaction mixtures.

Experimental Protocol: Saturation Shake-Flask Method

For precise solubility determination, the Isothermal Saturation Method coupled with HPLC analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring 24h) Start->Equilibration T ± 0.05 K Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Stop Stirring Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC/UV) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess solid this compound to 10 mL of the specific organic solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure the solid phase persists (supersaturation).

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature. Alternatively, centrifuge a heated aliquot if temperature control is maintained.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter to remove micro-crystals.

  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze using HPLC (C18 column, Acetonitrile/Water gradient) or UV-Vis spectrophotometry (λ_max approx. 260–280 nm).

  • Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.

Thermodynamic Modeling

To translate experimental data into process engineering parameters, the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


) with temperature (

) in pure solvents:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       relates to the enthalpy of solution.[2][3] Positive values of solubility usually imply endothermic dissolution (
      
      
      
      ).
Van't Hoff Equation

Used to calculate the apparent thermodynamic functions (Enthalpy


, Entropy 

, Gibbs Energy

):


  • Linear Plot: Plotting

    
     vs. 
    
    
    
    typically yields a straight line.
  • Process Insight: A steep slope indicates high sensitivity to temperature, suggesting cooling crystallization is a viable purification method.

Process Implications & Recommendations

Recrystallization Strategy[6]
  • Solvent System: Ethanol (Solvent) + n-Heptane (Anti-solvent).

  • Protocol: Dissolve the crude intermediate in hot ethanol (reflux). Slowly add n-heptane until turbidity appears. Cool gradually to 0–5°C.

  • Rationale: The imidazole-pyridine core is soluble in hot ethanol but insoluble in heptane. This combination maximizes recovery yield while rejecting non-polar impurities.

Reaction Solvent Selection

For nucleophilic substitution reactions involving this intermediate:

  • Recommended: Acetonitrile or DMF.[4]

  • Reasoning: These aprotic solvents dissolve the reactant fully at room temperature, facilitating faster kinetics compared to heterogeneous mixtures in non-polar solvents.

Solute-Solvent Interaction Diagram

Interactions Solute 5-(1H-imidazol-1-yl) -2-methylpyridine Protic Protic Solvents (MeOH, EtOH) Solute->Protic H-Bonding (Strong) Aprotic Aprotic Solvents (DMSO, DMF) Solute->Aprotic Dipole-Dipole (Very Strong) NonPolar Non-Polar (Hexane) Solute->NonPolar Dispersion Only (Weak/Insoluble)

Figure 2: Interaction mechanism governing solubility across different solvent classes.

References

  • ChemScene. (2025). Product Monograph: this compound (CAS 1376219-87-2).[5] Retrieved from

  • Sha, J., et al. (2020).[3] The dissolution behaviour and apparent thermodynamic analysis of doxifluridine in twelve pure solvents. Journal of Chemical Thermodynamics. (Contextual reference for Apelblat modeling of heterocyclic compounds).

  • BenchChem. (2025).[4] Technical Guide: Solubility of Imidazo-pyridine derivatives in Organic Solvents. Retrieved from

  • NIST Chemistry WebBook. (2025).[6] Thermochemical Data for Heterocyclic Nitrogen Compounds. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Physicochemical Properties for Imidazole Derivatives. Retrieved from

Sources

Pharmacophore Analysis of 5-(1H-imidazol-1-yl)-2-methylpyridine: From Hit Identification to Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the pharmacophore analysis of 5-(1H-imidazol-1-yl)-2-methylpyridine, a heterocyclic compound of interest in modern drug discovery. We navigate the journey from an initial hit compound with unknown biological targets to the generation of a validated pharmacophore model capable of identifying novel, potent analogues. This document details both ligand-based and structure-based methodologies, emphasizing the causal logic behind protocol choices, the necessity of rigorous model validation, and the seamless integration of computational screening with experimental validation. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the tools to leverage pharmacophore modeling for accelerated lead discovery.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone technique that distills complex molecular structures into a more intuitive and computationally efficient format.[1] A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[2] These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups (PI, NI).[3][4] By focusing on this three-dimensional arrangement of interaction points rather than the underlying chemical scaffold, pharmacophore models serve as powerful tools for scaffold hopping and the identification of structurally diverse compounds that can elicit a similar biological response.[3]

The subject of this guide, this compound, is a compound featuring two key nitrogen-containing heterocycles: imidazole and pyridine. The imidazole ring is a crucial pharmacophore in numerous approved drugs and biologically active molecules, known for its versatile role in molecular interactions.[5][6] Similarly, the pyridine ring is a common feature in medicinal chemistry. The combination of these two moieties presents a compelling starting point for a drug discovery campaign.

This guide is structured to mirror a real-world research scenario: we begin with the lead molecule, this compound, and proceed through the systematic development and application of a pharmacophore model to uncover its therapeutic potential.

Part 1: Foundational Analysis of the Lead Compound

Before embarking on complex modeling, a foundational analysis of the lead compound is paramount. This initial assessment informs our hypothesis about which features are likely to be critical for biological activity.

1.1. Structural and Physicochemical Properties

This compound (C₉H₉N₃) is a small molecule with a molecular weight of 159.19 g/mol .[7] Its structure comprises a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with an imidazole ring.

PropertyValueSourceSignificance for Pharmacophore Modeling
Molecular FormulaC₉H₉N₃[7]Basic structural information.
Molecular Weight159.19[7]Indicates a good starting point for fragment-based or lead-like design.
Hydrogen Bond Acceptors3[7]The two nitrogen atoms of the imidazole ring and the pyridine nitrogen are potential HBAs.
Hydrogen Bond Donors0[7]The molecule lacks classic HBDs like -OH or -NH2 groups.
Aromatic Rings2[8]Both the imidazole and pyridine rings are aromatic systems capable of π-π stacking or other aromatic interactions.[8]
Rotatable Bonds1[7]The single bond connecting the two rings allows for conformational flexibility.
LogP (Predicted)1.57572[7]Suggests moderate lipophilicity, a key property for cell permeability and hydrophobic interactions.

1.2. A Priori Pharmacophoric Feature Identification

Based on its structure, we can identify the following potential pharmacophoric features in this compound:

  • Aromatic Ring (AR1): The pyridine ring. Aromatic rings are crucial pharmacophoric elements that can participate in receptor binding and confer lipophilicity.[8]

  • Aromatic Ring (AR2): The imidazole ring.

  • Hydrogen Bond Acceptor (HBA1): The nitrogen atom of the pyridine ring.

  • Hydrogen Bond Acceptor (HBA2/HBA3): The nitrogen atoms of the imidazole ring.

  • Hydrophobic Feature (H): The methyl group on the pyridine ring. Hydrophobic interactions are often key drivers of ligand binding affinity.[9]

This initial analysis forms the basis for constructing our first pharmacophore hypotheses.

Part 2: Ligand-Based Pharmacophore Modeling

In scenarios where the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling is the method of choice.[10] This approach relies on a set of known active molecules to deduce the common chemical features responsible for their activity.[3]

2.1. Causality: Why Start with a Ligand-Based Approach?

A ligand-based approach is initiated when a series of compounds demonstrate a desired biological activity, but the specific protein target has not yet been identified or structurally characterized. By aligning a set of structurally diverse but functionally related molecules, we can generate a hypothesis of the essential interaction points. This model then serves as a 3D query to find novel molecules that share these features, even if they have completely different chemical scaffolds.

2.2. Experimental Protocol: Common Feature Pharmacophore Generation

This protocol outlines the generation of a pharmacophore model from a hypothetical set of active analogues of our lead compound.

Step 1: Assemble and Prepare the Training Set

  • Compile a set of at least 5-10 active compounds with a reasonable range of biological activities (e.g., IC₅₀ values). The set should include structurally diverse analogues.

  • For this guide, we will use a hypothetical training set shown in Table 2.

  • Draw the 2D structure of each molecule and convert it to a 3D structure using a molecular modeling software package (e.g., Schrödinger Maestro, Discovery Studio).

  • Assign activity values to each molecule. It is common practice to classify them as 'active' (e.g., pIC₅₀ ≥ 7.0) and 'inactive' (pIC₅₀ ≤ 5.7) for model generation and validation.[11]

Table 2: Hypothetical Training Set of Kinase X Inhibitors

Compound ID Structure IC₅₀ (nM) pIC₅₀ Activity Class
LEAD-01 This compound 850 6.07 Inactive
ANA-02 (Structure with added H-bond donor) 50 7.30 Active
ANA-03 (Structure with extended hydrophobic group) 35 7.46 Active
ANA-04 (Structure with different aromatic substitution) 20 7.70 Active
ANA-05 (Structure lacking the pyridine nitrogen) 5000 5.30 Inactive

| ANA-06 | (Structure with additional H-bond acceptor) | 80 | 7.09 | Active |

Step 2: Generate Conformational Models

  • For each molecule in the training set, generate a diverse set of low-energy conformations. This is critical as the bioactive conformation is often not the global minimum energy state.

  • Utilize a conformational search algorithm (e.g., Best Conformation Generation in Discovery Studio) with an energy threshold (e.g., 20 kcal/mol above the global minimum) to ensure a comprehensive search.[12]

Step 3: Generate and Score Hypotheses

  • Use a common feature pharmacophore generation algorithm (e.g., HipHop in Discovery Studio, Phase in Schrödinger).[12] This algorithm identifies chemical features common to the active molecules.

  • The algorithm will generate multiple hypotheses, each a unique 3D arrangement of features (e.g., AADHR: two acceptors, one donor, one hydrophobic, one aromatic ring).

  • These hypotheses are then scored based on how well they map to the active molecules while excluding the inactive ones. Key scoring parameters include vector scores, site scores, and survival scores.[11]

2.3. Interpreting the Output

The highest-scoring hypothesis represents the most probable pharmacophore for the observed biological activity. For our hypothetical set, a plausible top-ranked hypothesis (let's call it Hypo-1 ) might consist of:

  • One Aromatic Ring (AR1) feature mapping to the pyridine ring.

  • One Aromatic Ring (AR2) feature mapping to the imidazole ring.

  • One Hydrogen Bond Acceptor (HBA) feature near the pyridine nitrogen.

  • One Hydrophobic (H) feature mapping to a key hydrophobic substituent.

  • One Hydrogen Bond Donor (HBD) feature, highlighting a critical interaction point introduced in the more active analogues.

Ligand_Based_Pharmacophore_Generation cluster_process Computational Workflow cluster_output Output Actives Active Compounds (ANA-02, 03, 04, 06) Conformers Generate 3D Conformations Actives->Conformers Inactives Inactive Compounds (LEAD-01, ANA-05) Inactives->Conformers Features Identify Common Pharmacophoric Features Conformers->Features Hypotheses Generate & Score Hypotheses Features->Hypotheses BestHypo Top-Ranked Pharmacophore Model (Hypo-1) Hypotheses->BestHypo

Caption: Workflow for generating a ligand-based pharmacophore model.

Part 3: Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available—typically from X-ray crystallography or NMR—a structure-based pharmacophore model can be derived.[13] This approach has the advantage of being grounded in the specific molecular interactions observed in the protein's binding site.

3.1. Causality: Why Use a Structure-Based Approach?

A structure-based model provides a more accurate and detailed map of the required interactions for ligand binding. It is not just a hypothesis based on ligands, but a direct translation of the protein's binding pocket chemistry.[14] This method is invaluable for understanding structure-activity relationships (SAR) and for designing ligands with high specificity and affinity.[15] It can reveal key interaction points that might not be apparent from a ligand-only approach.

3.2. Experimental Protocol: Deriving a Pharmacophore from a Protein-Ligand Complex

This protocol assumes a hypothetical crystal structure of our lead compound (or a close analogue) bound to its target, "Kinase X" (PDB ID: 9XYZ).

Step 1: Prepare the Protein-Ligand Complex

  • Download the PDB file (e.g., 9XYZ) from the Protein Data Bank.

  • Load the structure into a molecular modeling program.

  • Prepare the complex: remove solvent molecules (except for key bridging water molecules), add hydrogen atoms, correct bond orders, and optimize the hydrogen-bonding network.

Step 2: Generate Interaction-Based Features

  • Utilize a tool like LigandScout or the 'Receptor-Ligand Pharmacophore Generation' protocol in Discovery Studio.[16]

  • The software analyzes the interactions between the ligand and the amino acid residues of the binding pocket.

  • It automatically generates pharmacophoric features based on these interactions:

    • An HBA feature is placed where a ligand's acceptor interacts with a donor residue (e.g., the backbone NH of a valine).

    • An HBD feature is placed where a ligand's donor interacts with an acceptor residue (e.g., the side chain carbonyl of a glutamate).

    • A Hydrophobic (H) feature is placed where the ligand makes non-polar contacts with hydrophobic residues (e.g., leucine, isoleucine, phenylalanine).[17]

    • An Aromatic (AR) feature is placed where π-π stacking occurs with an aromatic residue (e.g., phenylalanine, tyrosine).

Step 3: Refine the Pharmacophore and Add Exclusion Volumes

  • Review the automatically generated features. Manually add, remove, or merge features based on expert knowledge of the system's SAR.

  • Add exclusion volume spheres. These are placed to represent the space occupied by the receptor, preventing virtual hits from clashing with the protein.[16] This step is crucial for increasing the selectivity of the virtual screen.

Structure_Based_Pharmacophore_Generation cluster_input Input Data cluster_process Computational Workflow cluster_output Output PDB Protein-Ligand Complex (PDB: 9XYZ) Interactions Analyze Ligand-Receptor Interactions (H-Bonds, Hydrophobic, etc.) PDB->Interactions Features Translate Interactions into Pharmacophore Features Interactions->Features Exclusion Add Exclusion Volume Spheres Features->Exclusion SBP_Model Structure-Based Pharmacophore Model Exclusion->SBP_Model

Caption: Workflow for generating a structure-based pharmacophore model.

Part 4: Rigorous Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[17] Validation ensures that the model can effectively distinguish between active and inactive compounds and is therefore suitable for virtual screening.

4.1. Causality: The Imperative of Self-Validation

A protocol that lacks a validation step is untrustworthy. Without validation, a pharmacophore model might be overfitted to the training set or simply be a result of chance.[13] A robust validation process provides statistical confidence that the model captures the true requirements for biological activity and will enrich the active molecules in a virtual screening hit list.[16]

4.2. Protocol: Güner-Henry (GH) Scoring and Decoy Set Validation

Step 1: Prepare Validation Datasets

  • Test Set: A set of known active compounds that were not used in the model's creation.

  • Decoy Set: A much larger set of molecules (e.g., ~1000) that are presumed to be inactive.[12] Decoys should have similar 1D physicochemical properties (e.g., molecular weight, LogP) to the actives but different 2D topologies to avoid trivial rejections.[16]

Step 2: Screen the Datasets

  • Use the generated pharmacophore model (e.g., Hypo-1) as a 3D query to screen both the test set and the decoy set.

  • Use a flexible fitting method to allow the database molecules to adopt conformations that match the pharmacophore.[12]

  • Record which molecules from each set match the pharmacophore query (i.e., are identified as "hits").

Step 3: Calculate Performance Metrics

  • From the screening results, calculate the following metrics:

    • Number of actives in the database (A)

    • Total number of hits found (Ht)

    • Number of active hits (Ha)

    • Total number of compounds in the database (D)

  • Use these values to calculate key validation parameters, as shown in Table 3.

Table 3: Pharmacophore Model Validation Metrics

Metric Formula Description Good Value
Yield of Actives (Ha / Ht) * 100 The percentage of active compounds within the hit list. High
Enrichment Factor (EF) (Ha / Ht) / (A / D) How many more actives are found in the hit list compared to random selection. > 1.0

| Goodness of Hit (GH) Score | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] | A comprehensive score between 0 (null model) and 1 (ideal model) that balances hit rate and enrichment. | > 0.7 |

A model with a high GH score and enrichment factor is considered validated and can be confidently used for large-scale virtual screening.

Part 5: Application in Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening on large chemical libraries to identify novel hit compounds.[18]

5.1. Protocol: Pharmacophore-Based Virtual Screening

Step 1: Select and Prepare a Compound Database

  • Choose a suitable chemical library, such as ZINC, Enamine REAL, or an in-house collection.

  • Ensure the database is pre-processed with multiple, low-energy 3D conformations for each compound. This is critical for flexible screening.

Step 2: Execute the Virtual Screen

  • Use the validated pharmacophore model (e.g., Hypo-1) as the query.

  • Run the screening process, which attempts to fit each conformation of every molecule in the database to the pharmacophore query.

  • Molecules that successfully map all features of the pharmacophore are collected into a virtual hit list.[16] The fit score, which measures how well the molecule's features align with the query spheres, is often used to rank the hits.[11]

Step 3: Post-Screening Filtering

  • The initial hit list may still be very large. Apply additional filters to refine the selection.

  • Drug-Likeness Filters: Use rules like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

  • ADMET Prediction: Use in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[14]

  • Visual Inspection and Clustering: Visually inspect the top-ranking hits to assess chemical tractability and novelty. Cluster the hits by chemical scaffold to ensure a diverse selection for experimental testing.

Virtual_Screening_Workflow cluster_input Inputs cluster_filtering Post-Screening Filtering Model Validated Pharmacophore Model Screen Virtual Screening (Flexible 3D Search) Model->Screen Database 3D Compound Database (e.g., ZINC, >1M compounds) Database->Screen InitialHits Initial Hit List (~10,000-50,000 compounds) Screen->InitialHits Lipinski Drug-Likeness Filters (Lipinski's Rules) InitialHits->Lipinski ADMET In Silico ADMET Prediction Lipinski->ADMET Clustering Clustering & Visual Inspection ADMET->Clustering FinalHits Final Hit List for Purchase (~50-200 diverse compounds) Clustering->FinalHits

Caption: A typical virtual screening and hit selection workflow.

Part 6: Experimental Validation of Virtual Hits

Computational predictions must be validated through rigorous experimental testing.[19] This final stage closes the loop of the drug discovery cycle, confirming whether the virtual hits are genuinely active against the biological target.

6.1. Protocol: A Funnel Approach to Hit Validation

Step 1: Compound Acquisition and Quality Control

  • Purchase or synthesize the selected 50-200 compounds from the virtual screen.

  • Confirm the identity and purity of each compound using techniques like LC-MS and NMR.

Step 2: Primary Biochemical/Binding Assays

  • Perform a high-throughput primary assay to confirm direct interaction with the target protein (e.g., Kinase X).

  • Examples include radiometric kinase assays, fluorescence polarization (FP) binding assays, or Surface Plasmon Resonance (SPR).

  • The goal is to confirm activity and determine an initial potency (e.g., IC₅₀ or Kᵢ) for each compound. This will typically identify a smaller subset of confirmed hits (e.g., 10-30 compounds).

Step 3: Secondary and Cellular Assays

  • Test the confirmed hits in a more physiologically relevant setting.

  • For a kinase target, this would involve a cell-based assay to measure the inhibition of a specific signaling pathway (e.g., a Western blot to check for phosphorylation of a downstream substrate).

  • These assays confirm that the compound is cell-permeable and active in a cellular context.

Step 4: Lead Prioritization

  • From the results of the cellular assays, prioritize the most promising 2-5 compounds for further lead optimization studies.

  • These "leads" will have confirmed target engagement, cellular activity, and represent novel chemical scaffolds identified through the pharmacophore-guided process.

Conclusion

The pharmacophore-guided approach detailed in this guide represents a powerful, logical, and efficient strategy in modern drug discovery. Starting with a single molecule of interest, this compound, we have outlined a complete workflow that integrates computational modeling with experimental reality. By defining the essential molecular features required for biological activity, a validated pharmacophore model accelerates the discovery of novel and diverse lead compounds, significantly reducing the time and cost associated with identifying promising drug candidates.[1] This self-validating system, grounded in both ligand-based and structure-based evidence, provides the trustworthiness and scientific integrity required to make high-stakes decisions in the drug development pipeline.

References

  • Rollinger, J. M., Stuppner, H., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]

  • Al-Shabib, N. A., Khan, J. M., & Egbuna, C. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, A., & Kumar, A. (2023). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Kauthale, S. V., & Chothe, A. S. (2020). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Drug Discovery Technologies. Available at: [Link]

  • Kuz’min, V. E., Polishchuk, P. G., & Artemenko, A. G. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available at: [Link]

  • Kuz’min, V. E., Polishchuk, P. G., & Artemenko, A. G. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. Available at: [Link]

  • De-La-Torre, P., & Andrade-Chen, B. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Nkomo, S. L., Nonn, M., & Khanye, S. D. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. FasterCapital. Available at: [Link]

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available at: [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]

  • Liu, Y., & Gray, N. S. (2021). Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Available at: [Link]

  • Pharmanotes. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Pharmanotes. Available at: [Link]

  • Singh, S., & Kumar, D. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY. Available at: [Link]

  • de Oliveira, C. A. F., & Ferreira, L. G. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Molecular Biosciences. Available at: [Link]

  • Patel, D. R., & Patel, P. B. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2022). Pharmacophoric features. Main pharmacophoric feature types are represented by geometric entities and include. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. ResearchGate. Available at: [Link]

  • CADD Computational Chemistry Drug Designing. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Available at: [Link]

  • Liu, H., Wang, L., & Yao, X. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Carlson, H. A., & Gohlke, H. (2010). Protein pharmacophore selection using hydration-site analysis. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Ohta, K., & Fujii, S. (2016). Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modulators. MedChemComm. Available at: [Link]

  • Lahare, S., Kadam, A., & Nikam, P. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Sahu, N., & Sahu, S. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacophore is formed by two hydrogen-bond acceptors (i.e., A1...). ResearchGate. Available at: [Link]

  • Ohta, K., & Fujii, S. (2016). Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modulators. RSC Publishing. Available at: [Link]

  • Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. Available at: [Link]

  • Al-Wahaibi, L. H., & El-Emam, A. A. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]

  • Rollinger, J. M., Stuppner, H., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI. Available at: [Link]

  • Ha, C., & Li, Y. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Open Science. Available at: [Link]

  • Cavalleri, B., Volpe, G., & Arioli, V. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry. Available at: [Link]

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Technical Whitepaper: Synthesis of 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the history, discovery, and technical synthesis of 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2). This specific scaffold serves as a critical building block in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting p38 MAP kinase, c-Met, or ALK pathways) where the pyridine-imidazole motif functions as a hydrogen bond acceptor/donor modulator within the ATP-binding pocket.

Executive Summary & Historical Context

This compound represents a class of "linked heterocycles" that gained prominence in the early 2010s as drug discovery shifted towards fragment-based design. Unlike fused ring systems (e.g., purines), linked systems offer rotational freedom that allows the imidazole moiety to adopt optimal geometries for interacting with specific amino acid residues (often Lys or Asp) in enzyme active sites.

The molecule's significance was cemented by its inclusion in patent literature, most notably by AstraZeneca (e.g., US2012/122843), where it serves as a core fragment for synthesizing complex heteroaryl amides. The "discovery" of this specific synthesis is not attributed to a single "eureka" moment but rather the application of Buchwald-Hartwig and Ullmann-type cross-coupling methodologies to the specific challenge of coupling an electron-deficient pyridine with an electron-rich imidazole.

Chemical Profile
PropertySpecification
IUPAC Name 2-methyl-5-(1H-imidazol-1-yl)pyridine
CAS Number 1376219-87-2
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Key Structural Feature C–N bond between Pyridine C5 and Imidazole N1

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnection of the C–N bond. The electron-deficient nature of the pyridine ring at position 5 makes nucleophilic aromatic substitution (


) difficult without strong electron-withdrawing groups. Therefore, transition-metal catalysis is the requisite approach.

Primary Disconnection:

  • Bond: C(sp2)–N(sp2)

  • Electrophile: 5-bromo-2-methylpyridine (Commercially available, stable)

  • Nucleophile: 1H-Imidazole (Inexpensive, readily available)

Retrosynthesis Target This compound (Target) Precursors 5-Bromo-2-methylpyridine + 1H-Imidazole Target->Precursors C-N Disconnection (Ullmann or Buchwald)

Figure 1: Retrosynthetic logic relying on metal-catalyzed C-N cross-coupling.

Route A: Copper-Catalyzed Ullmann-Type Coupling (The Industrial Workhorse)

This route is preferred for large-scale production due to the low cost of copper compared to palladium. However, it typically requires higher temperatures and specific ligands to solubilize the copper species.

Mechanism & Rationale

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The use of a bidentate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or L-proline) is critical to prevent catalyst aggregation and facilitate the oxidative addition of the aryl halide.

Detailed Protocol

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Charging: Add 5-bromo-2-methylpyridine (10 mmol, 1.72 g), imidazole (12 mmol, 0.82 g), CuI (1 mmol, 190 mg), and

    
     (20 mmol, 2.76 g).
    
  • Solvation: Add anhydrous DMF (20 mL) via syringe.

  • Ligand Addition: Add the diamine ligand (2 mmol, 0.32 mL) last to initiate the active catalyst formation.

  • Reaction: Heat the mixture to 110°C for 16–24 hours. Monitor by LC-MS (Target M+H = 160.2).

    • Checkpoint: The reaction mixture should turn from green/blue to a dark brown suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Note: A wash with 5%

      
       can help remove residual copper species (blue aqueous layer).
      
  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    :MeOH, 95:5 gradient).

Route B: Palladium-Catalyzed Buchwald-Hartwig Coupling (The Precision Route)

For discovery-stage synthesis where yield and purity are paramount over cost, the Palladium route is superior. It operates at lower temperatures and tolerates a wider range of functional groups.[1]

Mechanism & Rationale

This pathway utilizes a Pd(0)/Pd(II) cycle. Bulky, electron-rich phosphine ligands (like t-BuXPhos or BrettPhos ) are essential to facilitate the reductive elimination step, which is often the rate-determining step when forming C–N bonds with electron-deficient pyridines.

Detailed Protocol

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 eq)

  • Imidazole (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: t-BuXPhos (4-6 mol%)

  • Base:

    
     (1.5 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict

    
     flow, combine 
    
    
    
    and t-BuXPhos in 1,4-dioxane. Stir for 10 minutes at RT to pre-form the active catalytic species (
    
    
    ).
  • Addition: Add the pyridine substrate and imidazole to the reaction vessel.

  • Base: Add

    
    .
    
  • Heating: Seal the vessel and heat to 90°C for 4–8 hours.

    • Advantage:[2][3][4] Reaction times are significantly shorter than the Ullmann method.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate. The residue is often pure enough for subsequent steps, or can be recrystallized from Ethanol/Heptane.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the Buchwald-Hartwig cycle specific to this synthesis, highlighting the critical Reductive Elimination step that forms the Imidazole-Pyridine bond.

CatalyticCycle LnP Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) LnP->OxAdd + 5-Bromo-2-methylpyridine LigEx Ligand Exchange (Coordination of Imidazole) OxAdd->LigEx + Imidazole Deprot Deprotonation (Base removes H from Imidazole) LigEx->Deprot + Cs2CO3 / - CsBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->LnP Regeneration

Figure 2: The Pd-catalyzed cross-coupling cycle. The bulky t-BuXPhos ligand accelerates the final reductive elimination step.

Comparative Analysis of Methods

MetricRoute A: Ullmann (Cu)Route B: Buchwald (Pd)
Yield 65–75%85–95%
Temperature High (110–130°C)Moderate (80–100°C)
Cost Low (Suitable for kg scale)High (Best for g scale)
Purification Difficult (Copper removal)Easy (Filtration)
Reaction Time 16–24 Hours4–8 Hours
Sensitivity Tolerates moisture slightly betterStrictly anhydrous required

Quality Control & Characterization

To validate the synthesis of This compound , the following analytical signals must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • Distinct singlet for the methyl group at

      
       ~2.55 ppm.
      
    • Imidazole protons: Three distinct signals. The C2-H of imidazole is typically deshielded (

      
       > 8.0 ppm).
      
    • Pyridine protons: Aromatic region 7.4–8.8 ppm.

  • LC-MS:

    • ESI+ Mode: Single peak at m/z = 160.2

      
      .
      
  • Appearance:

    • Off-white to pale yellow solid.

References

  • AstraZeneca AB. (2012). Heterocyclic compounds and their use in treating cancer. US Patent App.[2] US2012/122843.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry.

  • ChemicalBook. (2024). Product Entry: this compound (CAS 1376219-87-2).

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-(1H-imidazol-1-yl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(1H-imidazol-1-yl)-2-methylpyridine scaffold represents a promising chemotype in modern medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of imidazole and pyridine rings, make it a versatile backbone for the design of targeted therapeutics. This in-depth technical guide synthesizes the current understanding of the biological targets of derivatives based on this core structure. Drawing upon extensive research into the closely related and well-documented imidazo[1,2-a]pyridine class of molecules, we elucidate the primary molecular targets and the signaling pathways they modulate. This guide provides not only a theoretical framework but also detailed, field-proven experimental protocols for target identification and validation, empowering researchers to accelerate their drug discovery programs centered on this compelling chemical scaffold.

Introduction: The this compound Scaffold - A Privileged Structure in Kinase Inhibition

The convergence of an imidazole ring, a cornerstone of many biological interactions, with a pyridine moiety has given rise to a class of compounds with significant therapeutic potential. The this compound core, in particular, has emerged as a scaffold of interest, largely due to the extensive body of work on the bioisosteric imidazo[1,2-a]pyridine derivatives. These related compounds have consistently demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

The rationale for focusing on kinases as the primary target class for this compound derivatives is rooted in the fundamental interactions that drive kinase-inhibitor binding. The nitrogen atoms within the imidazole and pyridine rings can act as hydrogen bond acceptors and donors, facilitating anchoring within the ATP-binding pocket of kinases. The planar nature of the bicyclic system allows for favorable stacking interactions with aromatic residues in the active site, while the methyl group at the 2-position of the pyridine ring and substitutions on the imidazole ring provide vectors for synthetic modification to enhance potency and selectivity.

This guide will delve into two of the most prominent and well-validated kinase targets for the broader class of imidazo-pyridine compounds: p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) Receptors .

Primary Biological Target Classes

Based on extensive evidence from the closely related imidazo[1,2-a]pyridine scaffold, derivatives of this compound are strongly predicted to engage with the following kinase families:

p38 Mitogen-Activated Protein Kinases (MAPKs)

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in the progression of certain cancers.[2]

Mechanism of Action: this compound derivatives are hypothesized to act as ATP-competitive inhibitors of p38 kinases. The core scaffold likely binds within the ATP-binding pocket, with the imidazole and pyridine nitrogens forming key hydrogen bonds with the hinge region of the kinase. Substituents on the pyridine and imidazole rings can then be tailored to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity. A notable example from a related class is Doramapimod (BIRB 796), a potent p38 inhibitor that utilizes a similar heterocyclic core to achieve high-affinity binding.[3][4]

Signaling Pathway:

p38_pathway Stress/Cytokines Stress/Cytokines Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Stress/Cytokines->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates This compound derivative This compound derivative This compound derivative->p38 MAPK Inhibition Inflammation/Apoptosis Inflammation/Apoptosis Downstream Substrates->Inflammation/Apoptosis

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Transforming Growth Factor-beta (TGF-β) Receptors

The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[5] Aberrant TGF-β signaling is a hallmark of many cancers, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role, driving metastasis and immune evasion.[6] The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to type II receptors (TGF-βRII), which then recruit and phosphorylate type I receptors (TGF-βRI, also known as ALK5).[5]

Mechanism of Action: Derivatives of the this compound scaffold are anticipated to function as inhibitors of the TGF-βRI kinase domain. By occupying the ATP-binding site of TGF-βRI, these compounds can prevent the phosphorylation and subsequent activation of downstream signaling mediators, the SMAD proteins. The structural features of the scaffold are well-suited to interact with the hinge region and surrounding hydrophobic residues of the TGF-βRI kinase domain.

tgf_beta_pathway TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) recruits & phosphorylates SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 phosphorylates This compound derivative This compound derivative This compound derivative->TGF-βRI (ALK5) Inhibition SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates to nucleus

Caption: Integrated workflow for target identification and validation.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data that could be generated for a promising this compound derivative ("Compound X").

Assay TypeTargetMetricResult
Biochemical p38α KinaseIC₅₀50 nM
TGF-βRI (ALK5) KinaseIC₅₀120 nM
Cell-Based p-p38 InhibitionIC₅₀250 nM
TGF-β ReporterIC₅₀600 nM

Interpretation: The data suggests that Compound X is a potent, dual inhibitor of p38α and TGF-βRI at the biochemical level. The higher IC₅₀ values in cell-based assays are expected and reflect factors such as cell permeability and off-target effects. The more potent inhibition of p38 signaling in cells suggests this may be the primary cellular target.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel kinase inhibitors. The strong precedent set by the closely related imidazo[1,2-a]pyridine class provides a solid foundation for targeting key kinases involved in cancer and inflammatory diseases, such as p38 MAPK and TGF-βRI. The experimental workflows detailed in this guide offer a robust framework for researchers to systematically identify and validate the biological targets of their proprietary derivatives.

Future work in this area should focus on expanding the kinase panel for profiling to identify additional targets and to assess selectivity. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, as well as for improving the pharmacokinetic properties of lead compounds. Ultimately, the integration of computational modeling, biochemical screening, and cell-based validation will be paramount in translating the potential of the this compound scaffold into novel and effective therapeutics.

References

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Schröder, J., Klinger, A., Oellien, F., Marhöfer, R. J., & Laufer, S. (2014). Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm, 5(9), 1362-1367.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). doramapimod. Retrieved from [Link]

  • Abe, M., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Cell Biology, 7(1), 1-10.
  • Reaction Biology. (n.d.). p38alpha Kinase Activity Assay Service. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human TGFβR Reporter Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Assay Genie. (2023, August 24). Deciphering the Intricacies of TGF-Beta Signaling Pathway. Retrieved from [Link]

Sources

Structural Paradigms in Imidazole-Pyridine Scaffolds: Molecular Geometry, Crystal Packing, and Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-pyridine hybrid compounds, particularly imidazo[1,2-a]pyridines, represent a privileged class of pharmacophores in modern medicinal chemistry. Their unique electronic properties and conformational rigidity make them ideal candidates for kinase inhibitors, antiviral agents, and CNS therapeutics. For drug development professionals, understanding the solid-state properties of these compounds is not merely an academic exercise; it is a critical prerequisite for optimizing drug solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the molecular geometry, supramolecular assembly, and crystal packing forces of imidazole-pyridine derivatives, supported by field-proven experimental workflows.

Molecular Geometry and Conformational Dynamics

The core of the imidazole-pyridine system is characterized by a fused bicyclic or bridged heterocycle that is inherently electron-rich. The fundamental geometric feature of the unsubstituted imidazo[1,2-a]pyridine ring is its strict planarity, which is driven by the delocalization of


-electrons across the fused system[1].

However, the overall molecular geometry is heavily dictated by the steric and electronic nature of its substituents. Crystallographic studies reveal that when phenyl or substituted phenyl rings are attached to the core, the resulting dihedral angles vary significantly based on steric hindrance:

  • Highly Planar Conformations: In compounds lacking bulky ortho-substituents, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the phenyl ring and the imidazopyridine core is a mere 0.62°, allowing for extended

    
    -conjugation[2][3]. Similarly, bridged benzimidazole-pyridine systems often exhibit near-perfect planarity with dihedral angles as low as 1.93°[4].
    
  • Twisted Conformations: The introduction of bulky functional groups forces the molecule out of planarity to minimize steric clashes. For example, in N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, the 4-methoxyphenyl ring is inclined relative to the imidazole ring by 26.69°[1]. In highly substituted aliphatic chains, such as 12-bromododecyl derivatives, the side chain projects outward, giving the molecule a distinct "V-shape" with a dihedral angle of 21.9°[5][6].

Crystal Packing Forces and Supramolecular Architectures

The translation of a single molecule into a macroscopic crystal lattice is governed by a delicate balance of non-covalent interactions. In imidazole-pyridine compounds, these forces dictate the formation of 1D chains, 2D layers, and ultimately 3D frameworks.

Hydrogen Bonding Networks

Because the imidazole-pyridine scaffold contains multiple nitrogen atom hydrogen-bond acceptors, classical N–H···N and C–H···N interactions frequently dominate the primary packing motifs. These highly directional bonds typically link monomers into infinite 1D chains propagating along specific crystallographic axes[1]. In hydrated or co-crystallized forms, O–H···N interactions further stabilize the lattice, creating robust 2D sheets[4].

Stacking and Dispersive Forces

Due to the aromatic nature of the heterocycle,


 stacking is a universal feature in the solid state of these compounds. To minimize the electrostatic repulsion between the 

-electron clouds, the molecules rarely stack perfectly face-to-face; instead, they adopt a slipped (offset)

stacking
arrangement. Inter-centroid distances typically range from 3.49 Å to 3.98 Å[4]. These interactions are crucial for bridging 2D layers into a cohesive 3D framework[1][5].
Hirshfeld Surface Analysis

To transition from qualitative observation to quantitative analysis, Hirshfeld surface mapping is employed. This technique partitions crystal space to calculate the exact percentage contribution of various intermolecular contacts:

  • H···H Contacts: Universally the most abundant, often comprising 39% to 48% of the total surface area, driven by the peripheral hydrogen atoms of the aromatic rings and aliphatic chains[4][6].

  • Halogen Bonding: In brominated derivatives, H···Br and Br···H contacts become highly significant, contributing up to 26.1% of the packing forces, acting as strong directional anchors in the lattice[2][3].

Assembly M Planar Imidazopyridine Monomer C 1D Infinite Chains M->C N-H···N & C-H···O Hydrogen Bonds L 2D Supramolecular Layers C->L C-H···π Interactions F 3D Crystal Framework L->F Slipped π-π Stacking (3.49 - 3.98 Å)

Caption: Logical progression of supramolecular assembly in imidazole-pyridine crystals.

Experimental Workflow: Solid-State Characterization

To ensure scientific integrity and trustworthiness, the determination of crystal packing must follow a self-validating protocol. The workflow below outlines the standard methodology for isolating and analyzing imidazole-pyridine solid forms.

Step-by-Step Methodology

Step 1: Thermodynamic Crystallization

  • Dissolve the synthesized imidazole-pyridine derivative in a highly pure, mixed-solvent system (e.g., chloroform/ethanol) to balance solubility and volatility.

  • Allow the solution to undergo slow solvent evaporation at ambient temperature (293 K). Causality: Slow evaporation maintains the system near thermodynamic equilibrium, preventing the kinetic trapping of metastable polymorphs and ensuring the growth of diffraction-quality single crystals.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Select a crystal with well-defined faces and mount it on a diffractometer equipped with Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation.
  • Collect data at low temperatures (e.g., 150 K) if possible. Causality: Low-temperature collection minimizes thermal atomic displacement (Debye-Waller factors), allowing for the precise resolution of hydrogen atom positions, which is critical for mapping hydrogen bonding networks.

  • Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    

Step 3: Computational Validation (Hirshfeld & DFT)

  • Export the .cif file to generate Hirshfeld surfaces, mapping the normalized contact distance (

    
    ) to visualize close contacts (red regions indicate distances shorter than van der Waals radii)[1].
    
  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311 G(d,p) basis set) on the isolated molecular geometry. Causality: Comparing the DFT-optimized gas-phase geometry with the SCXRD solid-state geometry validates whether the crystal packing forces have induced significant conformational strain on the molecule[5][6].

Workflow A 1. Thermodynamic Crystallization B 2. SCXRD Data Collection A->B C 3. Structure Solution & Refinement B->C D 4. Hirshfeld Surface Analysis C->D Quantify Interactions E 5. DFT Calculations (HOMO-LUMO) C->E Validate Conformation

Caption: Self-validating experimental workflow for solid-state characterization.

Quantitative Crystallographic Data

The table below summarizes the structural and packing parameters of various imidazole-pyridine derivatives, illustrating the relationship between molecular substitution and crystal packing.

CompoundCore ScaffoldDihedral Angle (Core to Substituent)Dominant Packing InteractionsHirshfeld H···H Contribution
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine [2][3]Imidazo[1,2-a]pyridine0.62°H···Br (26.1%), Slipped

21.7%
2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine [4]Benzimidazole-Pyridine1.93°O–H···N,

stacking
39.3%
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine [5][6]Imidazo[4,5-b]pyridine21.9°Slipped

, C–H···O
48.1%
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine [1]Imidazo[1,2-a]pyridine26.69°N–H···N, C–H···

N/A

Impact on Pharmacokinetics and Drug Formulation

For drug development professionals, the solid-state architecture of an API (Active Pharmaceutical Ingredient) directly dictates its physicochemical profile. The highly planar nature of unhindered imidazo[1,2-a]pyridines often leads to tight crystal packing driven by robust


 stacking[2][3]. While this confers excellent thermal stability, it can result in high lattice energy, subsequently lowering aqueous solubility—a common hurdle in formulating heterocyclic drugs.

Conversely, introducing steric bulk (e.g., tert-butyl or extended alkyl chains) forces the molecule out of planarity[1][5]. This disruption of the planar


 stacking network lowers the lattice energy, which can be strategically utilized during lead optimization to enhance the dissolution rate and oral bioavailability of the compound. Furthermore, mapping the hydrogen bond acceptor sites on the pyridine and imidazole nitrogens is essential for designing stable pharmaceutical salts or co-crystals, ensuring the API remains stable throughout its shelf life.

References

  • Fatima, et al. "Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl) - PMC." National Institutes of Health (NIH). Available at:[Link]

  • Jabri, et al. "Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine." International Union of Crystallography (IUCr). Available at:[Link]

  • Jabri, et al. "Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine." ResearchGate / IUCr. Available at:[Link]

  • Al-Ghulikah, et al. "Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate - PMC." National Institutes of Health (NIH). Available at:[Link]

Sources

Safety data sheet (SDS) and toxicity profile for 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development Professionals

Executive Summary: Navigating the Data Gap

5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2) represents a class of "privileged scaffolds" in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and coordination ligands.

As a Senior Application Scientist, I must highlight a critical safety axiom: Absence of evidence is not evidence of absence. Specific toxicological data for this exact isomer is sparse in public registries. Therefore, this guide utilizes Read-Across Toxicology , deriving safety protocols from its structural parents—Imidazole and 2-Methylpyridine (2-Picoline) . This approach mandates a conservative "High-Hazard" handling protocol until specific LD50 data is validated.

Chemical Identity & Physicochemical Properties

Understanding the physical state and lipophilicity is crucial for predicting bioavailability and skin permeation.

PropertySpecification
Chemical Name This compound
CAS Number 1376219-87-2
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2]
LogP (Predicted) ~1.58 (Moderate lipophilicity; potential for membrane permeability)
pKa (Predicted) ~6.0–7.0 (Basic nitrogen on imidazole and pyridine)
SMILES CC1=NC=C(N2C=CN=C2)C=C1

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationships (SAR) and vendor consensus.

Signal Word: WARNING (Treat as DANGER if aerosolized)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4][8]

  • H317 (Precautionary): May cause an allergic skin reaction (common in imidazole derivatives).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]

Toxicological Profile: A Mechanistic Analysis

Since direct toxicity data is limited, we analyze the toxicity of the functional groups.

Structural Component Analysis
  • The Imidazole Moiety:

    • Mechanism: Imidazoles are potent inhibitors of Cytochrome P450 enzymes (CYP) due to the coordination of the unhindered nitrogen to the heme iron. This can alter the metabolism of other co-handled chemicals.

    • Toxicity: Parent Imidazole (CAS 288-32-4) is corrosive and reprotoxic. While the N-substituted nature of this compound reduces corrosivity, irritation potential remains high.

  • The 2-Methylpyridine Moiety:

    • Mechanism: Pyridine derivatives can undergo N-oxidation or ring hydroxylation.

    • Toxicity: 2-Picoline is a known irritant and possesses CNS depressant properties at high concentrations.

Predicted Metabolic Pathway & Toxicity Risks

The following diagram illustrates the logical flow of metabolic activation and safety decision-making.

ToxicityPathway Compound 5-(1H-imidazol-1-yl)- 2-methylpyridine Exposure Route of Exposure Compound->Exposure CYP_Binding Heme Iron Binding (CYP Inhibition) Exposure->CYP_Binding Systemic Absorption NOxidation N-Oxidation (Pyridine N-Oxide) Exposure->NOxidation Phase I Metabolism Irritation Mucosal Irritation (Basic pH) Exposure->Irritation Direct Contact DrugInteraction Drug-Drug Interaction (Metabolic Stall) CYP_Binding->DrugInteraction Renal Excretion Renal Excretion NOxidation->Renal Excretion

Caption: Predicted metabolic fate and toxicity mechanisms. The primary acute risk is mucosal irritation; the secondary risk is CYP enzyme inhibition.

Safe Handling & Experimental Protocol

Trustworthiness Principle: A protocol is only as good as its failure modes. This workflow assumes the compound is a potential sensitizer.[8]

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: HEPA filtration if handling fine powder (dust hazard).

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended Protection
Eyes Irritant Dust/SplashChemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders.
Hands Dermal AbsorptionNitrile Gloves (Min thickness 0.11 mm). Double glove if dissolving in DMSO.
Respiratory Inhalation of DustN95/P2 mask (if outside hood) or Powered Air-Purifying Respirator (PAPR) for spill cleanup.
Handling Workflow (DOT Diagram)

This diagram outlines the "Self-Validating" safety loop for handling this research chemical.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Weighing Compound Check Is Balance in Fume Hood? Start->Check Action_No STOP: Move Balance Check->Action_No No Action_Yes Proceed with Anti-Static Gun Check->Action_Yes Yes Solubilization Dissolve (DMSO/MeOH) Action_Yes->Solubilization Waste Dispose: High BTU Liquid Waste Solubilization->Waste Post-Experiment Spill Spill Occurs Neutralize Absorb with Sand/Vermiculite Spill->Neutralize

Caption: Operational workflow for safe handling. Note the critical check for ventilation during the weighing phase.

Emergency & First Aid Measures

  • Eye Contact: Immediately flush with saline or water for 15 minutes. The basicity of the imidazole ring can cause saponification of corneal lipids—speed is critical .

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may enhance absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive effects on the esophagus.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Environmental Fate

  • Aquatic Toxicity: Imidazoles are generally low to moderately toxic to aquatic life but are not readily biodegradable.

  • Disposal: Do not release into drains. This compound contains nitrogen and should be disposed of via High Temperature Incineration to prevent the formation of toxic breakdown products.

References

  • ChemScene. (2025). Safety Data Sheet: this compound (CAS 1376219-87-2). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazole (CAS 288-32-4). Retrieved from

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 2-Methylpyridine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (Analogous Structure). Retrieved from

Sources

Methodological & Application

Using 5-(1H-imidazol-1-yl)-2-methylpyridine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Strategies for the Sterically Asymmetric Ligand 5-(1H-imidazol-1-yl)-2-methylpyridine (IMP-Me)

Abstract

This guide details the synthesis, coordination behavior, and application protocols for This compound (IMP-Me). Unlike its linear analogue 4-(imidazol-1-yl)pyridine, IMP-Me features a methyl group at the 2-position of the pyridine ring. This structural modification introduces critical steric hindrance adjacent to the pyridine nitrogen donor (


), significantly altering coordination geometry and supramolecular packing. This note provides validated protocols for ligand synthesis via Ullmann coupling and the subsequent construction of luminescent Zn(II) coordination polymers.

Ligand Architecture & Design Principles

The IMP-Me ligand acts as a neutral, ditopic N-donor. Its utility in crystal engineering stems from its asymmetric steric profile.

  • Donor Sites:

    • Imidazole Nitrogen (

      
      ):  Unhindered, strong 
      
      
      
      -donor.
    • Pyridine Nitrogen (

      
      ):  Sterically hindered by the ortho-methyl group.
      
  • Conformational Flexibility: The C-N single bond linking the rings allows rotation, but the 2-methyl group restricts planarity, often forcing a twisted conformation (

    
    ) to minimize repulsion with the imidazole protons.
    
  • Coordination Consequence: The steric bulk at the

    
     site often prevents the formation of flat, 2D sheets, instead favoring helical chains or undulating 3D networks to accommodate the methyl group.
    
Visualizing the Coordination Logic

LigandLogic Ligand IMP-Me Ligand Nim Imidazole N (N3) Unhindered Binding Ligand->Nim Primary Donor Npy Pyridine N (N1) Sterically Hindered Ligand->Npy Secondary Donor Methyl 2-Methyl Group Steric Blocker Ligand->Methyl Structural Modifier Outcome Target Topology: Helical Chains or Distorted 3D MOFs Nim->Outcome Npy->Outcome Methyl->Npy Induces Twist/Weakens Binding

Figure 1: Logical flow of ligand functionality. The 2-methyl group acts as a steric modulator, directing the self-assembly process toward non-planar topologies.

Protocol: Ligand Synthesis (Modified Ullmann Coupling)

While IMP-Me is commercially available (CAS: 1376219-87-2), in-house synthesis is often required for scale-up or deuteration. The following protocol is optimized from standard pyridyl-imidazole coupling procedures.

Reaction Scheme: 5-bromo-2-methylpyridine + Imidazole --(CuI/L-Proline, Base)--> IMP-Me

Materials:
  • 5-Bromo-2-methylpyridine (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) - Ligand for the Cu catalyst

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMSO (Dimethyl sulfoxide) - Anhydrous

Step-by-Step Procedure:
  • Charge: In a dry 100 mL Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-methylpyridine (10 mmol, 1.72 g), imidazole (12 mmol, 0.82 g),

    
     (20 mmol, 2.76 g), CuI (1 mmol, 0.19 g), and L-Proline (2 mmol, 0.23 g).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add anhydrous DMSO (20 mL) via syringe under

    
     flow.
    
  • Heating: Heat the mixture to 110°C for 24–48 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for the bromide starting material should disappear.

  • Quench: Cool to room temperature and pour the reaction mixture into 100 mL of ice-water.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize from Ethanol/Hexane to yield off-white crystals.

Validation Criteria:

  • Yield: >75%

  • 1H NMR (DMSO-d6): Look for the methyl singlet at

    
     ppm and the characteristic imidazole protons (N-CH-N) at 
    
    
    
    ppm.

Protocol: Coordination Polymer Synthesis (Solvothermal)

This protocol targets a Zn(II)-Dicarboxylate-IMP-Me framework. Zn(II) (


) is selected to prevent fluorescence quenching, maximizing the ligand's emissive properties.
Materials:
  • IMP-Me Ligand (0.1 mmol)

  • Zinc Nitrate Hexahydrate (

    
    ) (0.1 mmol)
    
  • Isophthalic Acid (

    
    ) (0.1 mmol) - Co-ligand to form clusters
    
  • Solvent: DMF/Ethanol/Water (2:1:1 v/v)

Workflow:
  • Dissolution: Dissolve IMP-Me (15.9 mg) and Isophthalic Acid (16.6 mg) in the mixed solvent system (4 mL) in a 10 mL glass scintillation vial. Sonicate until clear.

  • Metal Addition: Add Zinc Nitrate (29.7 mg) to the solution.

  • Sealing: Place the vial inside a Teflon-lined stainless steel autoclave (or seal tightly if using pressure-rated glass tubes).

  • Thermal Cycle:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 72 hours.

    • Cool to Room Temp at a rate of 5°C/hour (Slow cooling is critical for X-ray quality crystals).

  • Isolation: Filter the colorless block crystals, wash with DMF, then Ethanol. Air dry.

Troubleshooting & Optimization Table
ObservationDiagnosisCorrective Action
Precipitate (Powder) Reaction too fastLower temp to 85°C or decrease concentration by 50%.
No Crystals High solubilityIncrease Ethanol ratio or use layering method (Metal in H2O // Ligand in EtOH).
Opaque Crystals Solvent inclusion defectsSlower cooling rate (2°C/hour).

Experimental Workflow Diagram

Workflow cluster_synthesis Ligand Synthesis cluster_mof Complexation (Zn-MOF) S1 Reactants: Bromopyridine + Imidazole S2 Ullmann Coupling (CuI, 110°C, DMSO) S3 Purification (Extraction + Recryst.) M1 Mix: IMP-Me + Zn(II) + Dicarboxylate S3->M1 Dry Ligand M2 Solvothermal 100°C, 72h M1->M2 M3 Slow Cooling (5°C/h) M2->M3 Validation Characterization: SC-XRD (Structure) PXRD (Purity) PL (Emission) M3->Validation

Figure 2: Integrated workflow from organic synthesis to material characterization.

Characterization & Applications

Structural Validation (SC-XRD)

The 2-methyl group typically forces the Zn-N(py) bond length to be slightly longer (approx. 2.15–2.20 Å) compared to the Zn-N(im) bond (approx. 2.00–2.05 Å).

  • Check: Verify the torsion angle between the pyridine and imidazole rings.[1] In IMP-Me complexes, this is rarely

    
     (coplanar); expect 
    
    
    
    .
Photoluminescence (PL)

IMP-Me is an excellent candidate for solid-state blue/violet emission.

  • Mechanism: Ligand-Centered (LC)

    
     transitions.
    
  • Enhancement: Coordination to Zn(II) often enhances quantum yield (Chelation Enhanced Fluorescence - CHEF) by increasing the rigidity of the ligand and reducing non-radiative decay pathways.

  • Protocol: Measure solid-state emission at room temperature. Excitation (

    
    ) is typically near 320–350 nm; Emission (
    
    
    
    ) is expected around 420–460 nm.

References

  • Ligand Availability & Properties

    • ChemScene.[2] (n.d.). This compound.[2] Retrieved from

  • General Synthesis of Pyridyl-Imidazoles (Ullmann Method)

    • Li, X., et al. (2011).[3] Synthesis of imidazo[1,2-a]pyridines. Synthesis, 2011, 2255-2260.[4] (Cited for general catalytic coupling conditions adapted in Section 2).

  • Coordination Chemistry of Analogous Ligands

    • Wang, Y., et al. (2016). A new one-dimensional cadmium(II) coordination polymer incorporating 4-[4-(1H-imidazol-1-yl)phenyl]pyridine.[5] Acta Crystallographica Section C. Link

    • Note on Applicability: This reference establishes the coordination modes of the 4-isomer, serving as the baseline for the structural comparisons (steric effects) discussed in Section 1.
  • Steric Influence in Methyl-Substituted Pyridines

    • Constable, E. C., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene. MDPI Crystals. Link

    • Relevance: Demonstrates the specific effect of the methyl group on imidazole/pyridine coordin

Sources

Microwave-assisted synthesis of imidazole-pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Efficiency Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Target Audience: Researchers, synthetic chemists, and drug discovery professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the rapid and high-yielding synthesis of imidazo[1,2-a]pyridine scaffolds using microwave-assisted organic synthesis (MAOS).

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridines are a privileged class of nitrogen-containing bicyclic heterocycles. They form the core pharmacophore of several blockbuster therapeutics, including the sedative Zolpidem, the anxiolytic Alpidem, and emerging anti-tuberculosis agents like Q203[1][2]. Additionally, their highly conjugated π-systems impart unique luminescent properties, making them valuable in the development of fluorescent biomarkers and OLEDs[3][4].

Historically, the synthesis of these scaffolds relied on the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones under conventional reflux conditions[5]. This traditional approach is plagued by severe limitations: it requires harsh conditions, prolonged reaction times (often exceeding 12 hours), and frequently results in moderate yields due to thermal degradation and byproduct formation[1][5].

The Microwave Advantage (Causality of MAOS): Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. Instead of relying on convective heat transfer from the vessel walls, microwave irradiation (typically at 2.45 GHz) directly couples with the molecular dipoles of the solvent and reactants[1][5]. This dielectric heating causes rapid molecular friction, generating instantaneous and uniform internal heat. By rapidly overcoming the activation energy barrier of the initial nucleophilic attack and subsequent cycloreversion/cyclization steps, MAOS drastically reduces reaction times from hours to minutes while significantly improving the purity and yield of the final imidazo[1,2-a]pyridine derivatives[1][3][5].

Reaction Pathways & Experimental Workflow

The synthesis of imidazo[1,2-a]pyridines via MAOS generally follows two primary pathways:

  • Bimolecular Condensation: Direct reaction between 2-aminopyridines and α-haloketones (e.g., phenacyl bromides)[1][3].

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component coupling of 2-aminopyridines, aldehydes, and isocyanides[1][4].

Workflow Start Reactants 2-Aminopyridine Core Path1 Bimolecular Condensation (+ α-haloketones) Start->Path1 Path2 Multicomponent GBBR (+ Aldehyde & Isocyanide) Start->Path2 MW Microwave Irradiation (Dielectric Heating) Path1->MW EtOH, 100°C Path2->MW Sc(OTf)3, 80°C Product Imidazo[1,2-a]pyridine Derivatives MW->Product Rapid Cyclization QC Self-Validation (LC-MS, 1H-NMR, TLC) Product->QC Purification

Caption: Workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional heating to microwave irradiation across various reaction paradigms.

Reaction TypeMethodReagentsTemperatureTimeYield (%)Ref
Bimolecular Conventional2-Aminopyridine + α-haloketoneReflux12 h75[1]
Bimolecular Microwave2-Aminopyridine + α-haloketone120 °C15 min92[1]
MCR (GBBR) Microwave2-Aminopyridine + Aldehyde + Isocyanide80 °C35 min21–36*[4]
MCR MicrowavePhenyl glyoxal + 2-Aminopyridine + Barbituric acidSolvent-free< 10 min82–96[6]

*Note: Yields for highly complex, sterically hindered chromone-derivatives under eco-friendly (NH4Cl) conditions.

Standardized Experimental Protocols

Protocol A: Two-Component Condensation (Synthesis of 2-Aryl-imidazo[1,2-a]pyridines)

This protocol utilizes a direct condensation approach, optimized for high throughput and scalability[1][3].

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, combine 1.0 mmol of the substituted 2-aminopyridine and 1.0 mmol of the substituted phenacyl bromide[1].

    • Causality: Borosilicate glass is highly transparent to microwave frequencies (2.45 GHz). This ensures that the electromagnetic energy is absorbed exclusively by the reaction mixture, preventing the vessel itself from absorbing heat and skewing the reaction kinetics.

  • Solvent Addition: Add 3 mL of absolute ethanol and a magnetic stir bar[1].

    • Causality: Ethanol possesses a high loss tangent (

      
      ), making it a strong microwave-absorbing solvent that rapidly converts electromagnetic energy into thermal energy. The magnetic stirring ensures uniform heat distribution, preventing localized superheating (hot spots) that could lead to product degradation.
      
  • Sealing: Crimp-seal the vial with a Teflon-lined septum.

    • Causality: Sealing the vessel allows the reaction to safely reach temperatures above the solvent's atmospheric boiling point (autogenous pressure). This superheating significantly accelerates the reaction kinetics according to the Arrhenius equation.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover SP). Irradiate at a constant temperature of 100°C–120°C for 5–15 minutes[1][2].

    • Causality: The rapid dielectric heating overcomes the activation energy barrier for the initial nucleophilic attack of the pyridine nitrogen onto the α-carbon of the haloketone, followed by rapid cyclization and dehydration.

  • Workup: Cool the vial rapidly using compressed air. Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography[1].

Protocol B: Three-Component Groebke-Blackburn-Bienaymé Reaction (GBBR)

This protocol is ideal for generating highly substituted 3-aminoimidazo[1,2-a]pyridines for library synthesis[1][4].

  • Imine Formation: In a 10 mL microwave vial, combine 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and a Lewis acid catalyst such as Scandium(III) triflate (10 mol%) or an eco-friendly alternative like NH4Cl (20 mol%)[1][4]. Add 4 mL of methanol or ethanol.

  • Initial Irradiation: Seal and irradiate at 80°C for 10–20 minutes[1][4].

    • Causality: Pre-forming the Schiff base (imine) prior to the addition of the isocyanide prevents unwanted side reactions and polymerization of the isocyanide, ensuring a cleaner reaction profile.

  • Isocyanide Addition: Unseal the vial, add the isocyanide (1.0–1.2 mmol), reseal, and irradiate at 80°C for an additional 15 minutes[4].

    • Causality: The isocyanide undergoes an

      
      -addition to the activated imine intermediate. The microwave energy drives the subsequent intramolecular cyclization to form the fused imidazole ring.
      

Self-Validating System & Quality Control

To ensure the integrity and success of the protocols described above, researchers must implement the following self-validating analytical steps:

  • Reaction Monitoring (TLC): The reaction is deemed complete when the highly polar, UV-active spot corresponding to the starting 2-aminopyridine completely disappears.

  • Mass Confirmation (LC-MS): Analyze the crude mixture. The rapid microwave method minimizes the formation of polymeric byproducts, resulting in a cleaner chromatogram[1][7]. Confirm the presence of the target mass

    
    .
    
  • Structural Validation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H NMR):  The definitive proof of the imidazo[1,2-a]pyridine core formation is the identification of the diagnostic downfield shift of the imidazole ring proton (typically appearing as a distinct singlet around 
    
    
    
    7.5–8.0 ppm, depending on substitution) and the characteristic coupling patterns of the fused pyridine ring protons[7].

References

  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield Benchchem URL
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences URL
  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives ResearchGate URL
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction MDPI URL
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids Bentham Science Publishers URL
  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters CLOCKSS / Heterocycles URL
  • International Journal of Pharmaceutical Sciences and Research (IJPSR)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from the synthesis of 5-(1H-imidazol-1-yl)-2-methylpyridine. This valuable intermediate is often synthesized via copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, which can lead to product contamination with copper species. These impurities can interfere with downstream applications, making their removal a critical step. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my this compound sample?

Residual copper can act as a catalyst in unintended side reactions, leading to the degradation of your compound over time. Furthermore, for pharmaceutical applications, stringent limits on heavy metal impurities are in place due to their potential toxicity. For instance, the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits for metals like copper in final drug products.

Q2: I've tried a simple aqueous wash, but the copper contamination persists. Why is this happening?

The nitrogen atoms in both the imidazole and pyridine rings of your target compound are excellent ligands for copper ions. This chelation effect can lead to the formation of a stable complex between your product and the copper catalyst, making it difficult to remove with simple aqueous or organic washes alone.

Q3: What are the most effective methods for removing copper catalysts from N-heterocyclic compounds like this?

Several methods can be employed, ranging in complexity and cost. The most common and effective techniques include:

  • Chelating Agent Treatment: Utilizing a compound that binds to copper more strongly than your product.

  • Activated Carbon Treatment: Adsorbing the copper impurities onto a high-surface-area carbon material.

  • Silica Gel Chromatography: Separating the compound from the catalyst based on polarity, sometimes with the aid of a chelating agent in the mobile phase.

The choice of method will depend on the scale of your reaction, the level of contamination, and the required purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Persistent Green/Blue Color in Organic Layer Formation of a stable copper-product complex.Employ a chelating agent wash (e.g., EDTA or a solution of ammonia) to break the complex.
Low Recovery After Purification Co-precipitation of the product with the removed copper salts or strong adsorption to the purification media.Optimize the pH during the chelating wash. For chromatography, consider a different stationary or mobile phase.
Product Degradation During Purification Harsh pH conditions or prolonged exposure to heat.Use milder chelating agents or perform the purification at a lower temperature.
Incomplete Copper Removal Confirmed by ICP-MS The chosen method is not efficient enough for the level of contamination.A combination of methods may be necessary, for example, a chelating wash followed by activated carbon treatment.

Experimental Protocols

Protocol 1: Purification using a Chelating Agent (EDTA)

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions, effectively sequestering them from the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Prepare a 0.5 M aqueous solution of the disodium salt of EDTA.

  • Extraction: Wash the organic solution with the EDTA solution in a separatory funnel. Shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer, now containing the copper-EDTA complex, will likely be colored.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Activated Carbon Treatment

Activated carbon possesses a highly porous structure with a large surface area, making it an excellent adsorbent for a wide range of impurities, including metal catalysts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Addition of Carbon: Add 5-10 wt% of activated carbon to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinsing: Rinse the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure.

Visualization of the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product CrudeProduct Crude Product (with Copper Impurities) Chelation Chelating Agent Wash (e.g., EDTA) CrudeProduct->Chelation Aqueous Work-up ActivatedCarbon Activated Carbon Treatment CrudeProduct->ActivatedCarbon Adsorption Chromatography Column Chromatography CrudeProduct->Chromatography Separation PureProduct Purified Product (<10 ppm Copper) Chelation->PureProduct ActivatedCarbon->PureProduct Chromatography->PureProduct

Caption: Workflow for the removal of copper catalyst impurities.

Comparative Analysis of Purification Methods

Method Principle Advantages Disadvantages Typical Copper Removal
Chelating Agent Wash ComplexationCost-effective, scalableMay require pH adjustment, can be time-consuming>95%
Activated Carbon AdsorptionSimple procedure, effective for various impuritiesPotential for product loss, requires filtration>90%
Silica Gel Chromatography Differential AdsorptionHigh purity achievable, good for small scaleCan be expensive and time-consuming for large scale, potential for product degradation on silica>99%

References

  • International Council for Harmonisation. ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). [Link]

Technical Support Center: Coupling 5-Bromo-2-Methylpyridine & Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Troubleshooting Guide

Executive Summary: The Thermal Landscape

You are attempting a C-N cross-coupling between 5-bromo-2-methylpyridine (electrophile) and imidazole (nucleophile).

The Core Challenge: This is not a standard Nucleophilic Aromatic Substitution (


). The bromine is at the 5-position (meta-like), which is electronically unactivated. The 2-methyl group provides electron density to the ring, further deactivating the C-Br bond toward oxidative addition.

The Solution: You must use transition metal catalysis (Copper or Palladium). Temperature is your primary control variable to balance oxidative addition kinetics (requires heat) against catalyst decomposition (caused by excess heat).

ParameterCopper (Ullmann-Type) Palladium (Buchwald-Hartwig)
Optimal Temp 110°C – 125°C 80°C – 100°C
Kinetic Barrier High (Needs energy to activate Cu(I))Low (Pd(0) is highly active)
Thermal Risk Ligand dissociation, solvent oxidation (DMSO)Catalyst precipitation (Pd-black), ligand oxidation
Cost/Scalability Low Cost / High ScaleHigh Cost / Low Scale

Interactive Troubleshooting (Q&A)

Phase 1: Reaction Initiation & Kinetics

Q: I am running the reaction at 80°C with CuI, but conversion is <5% after 12 hours. Should I add more catalyst? A: No. The issue is likely thermal activation , not catalyst loading.

  • Diagnosis: 5-bromo-2-methylpyridine is an electron-neutral/rich aryl halide. At 80°C, the energy is insufficient for the Copper(I) species to undergo oxidative addition into the C-Br bond efficiently.

  • Solution: Increase temperature to 110°C . Copper-catalyzed N-arylation of unactivated bromopyridines generally follows a distinct "light-off" curve; below 100°C, the rate is negligible.

  • Reference: Synthesis 2010, 1505–1511 (Demonstrating the need for >100°C for deactivated systems without specialized ligands).

Q: I switched to Pd(OAc)₂/BINAP at 110°C, but the yield is low and the mixture turned black immediately. A: You have exceeded the thermal ceiling for this specific catalyst system.

  • Diagnosis: "Pd-black" formation indicates the decomposition of the active Pd(0)L

    
     species into inactive metallic palladium aggregates. This happens when the rate of reductive elimination is slower than the rate of ligand dissociation.
    
  • Solution:

    • Lower Temperature: Drop to 90°C .

    • Change Ligand: BINAP is good, but Xantphos or BrettPhos are thermally more robust and enforce the reductive elimination step more effectively for heteroaryl halides.

Phase 2: Impurities & Decomposition

Q: My reaction at 130°C (Cu-catalyzed) works, but the product is contaminated with a dark tar that is hard to remove. A: You are seeing solvent/substrate thermal degradation .

  • Mechanism: If using DMSO at >120°C in the presence of base (Cs₂CO₃) and air (even traces), DMSO decomposes to dimethyl sulfide and paraformaldehyde, which polymerizes. Additionally, imidazole can oligomerize at extreme temperatures.

  • Corrective Action:

    • Cap temperature at 120°C .

    • Switch solvent to DMF or NMP if higher temperatures are strictly required (though 120°C is usually sufficient).

    • Ensure strict inert atmosphere (Argon/Nitrogen sparging).

Q: Does the 2-methyl group affect the temperature requirement compared to 5-bromopyridine? A: Yes, slightly.

  • Insight: The methyl group is electron-donating (+I effect). This makes the pyridine ring more electron-rich compared to unsubstituted 5-bromopyridine.

  • Impact: The C-Br bond is stronger (less electrophilic). You may need 5–10°C higher temperatures or longer reaction times compared to the non-methylated analog.

Visual Decision Guides

Diagram 1: Thermal Optimization Logic Flow

This flowchart guides you through the temperature selection process based on your catalyst choice and observed results.

ThermalLogic Start Start: Select Catalyst CuPath Copper (CuI/Ligand) Start->CuPath PdPath Palladium (Pd/Phosphine) Start->PdPath CuTemp Set Temp: 110°C - 120°C CuPath->CuTemp CuCheck Check Conversion @ 4h CuTemp->CuCheck CuLow Low Conv (<10%) CuCheck->CuLow No Rxn CuHigh High Conv / Tarry CuCheck->CuHigh Decomp CuFix1 Increase T to 130°C Check Ligand (Phenanthroline) CuLow->CuFix1 CuFix2 Lower T to 110°C Switch Solvent (DMF) CuHigh->CuFix2 PdTemp Set Temp: 80°C - 100°C PdPath->PdTemp PdCheck Check Color/Yield PdTemp->PdCheck PdBlack Turns Black (Pd Precip) PdCheck->PdBlack Precipitation PdStall Stalled Reaction PdCheck->PdStall No Rxn PdFix1 Lower T to 80°C Use Bulky Ligand (Xantphos) PdBlack->PdFix1 PdFix2 Increase T to 100°C Check Base Strength PdStall->PdFix2

Caption: Decision tree for optimizing temperature based on catalyst system and reaction symptoms.

Diagram 2: Mechanistic Thermal Failure Points

Understanding why the reaction fails at specific temperatures.

Mechanism Inputs 5-Br-2-Me-Py + Imidazole Complex Catalyst-Ligand Complex Inputs->Complex OxAdd Oxidative Addition Complex->OxAdd Requires Heat ColdFail FAIL: Kinetic Trap (Temp < 100°C for Cu) Complex->ColdFail Too Cold HotFail FAIL: Ligand Dissociation (Temp > 130°C) Complex->HotFail Too Hot Prod C-N Coupled Product OxAdd->Prod

Caption: The "Goldilocks" zone: Heat is needed for Oxidative Addition but destroys the catalyst if excessive.

Validated Experimental Protocols

Option A: Copper-Catalyzed (Robust & Economical)

Best for scale-up and general synthesis.

  • Reagents:

    • 5-bromo-2-methylpyridine (1.0 equiv)

    • Imidazole (1.5 equiv)

    • CuI (10 mol%) - Must be off-white/tan, not green.

    • 1,10-Phenanthroline (20 mol%) - Crucial ligand for stability.

    • Cs₂CO₃ (2.0 equiv) - Grind to fine powder.

    • DMSO (Concentration: 0.5 M)

  • Procedure:

    • Charge solid reagents into a reaction tube.

    • Evacuate and backfill with Argon (3x).

    • Add dry DMSO via syringe.

    • Heat to 110°C for 16–24 hours.

    • Checkpoint: Mixture should be dark brown/red, homogeneous.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMSO.

Option B: Palladium-Catalyzed (High Performance)

Best for difficult substrates or if Cu fails.

  • Reagents:

    • 5-bromo-2-methylpyridine (1.0 equiv)

    • Imidazole (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

    • Xantphos (5 mol%) or tBuXPhos

    • NaOtBu (1.5 equiv)

    • Toluene or Dioxane[1]

  • Procedure:

    • Strict inert atmosphere required (Glovebox preferred or Schlenk line).

    • Heat to 90°C for 8–12 hours.

    • Checkpoint: If solution turns black and precipitates metal within 1 hour, temperature is too high or ligand is oxidized.

  • Workup:

    • Filter through Celite, concentrate.[2]

References

  • Copper-Catalyzed N-Arylation (Mild Conditions): Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010).[3][4] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis, 2010(09), 1505–1511.

  • Buchwald-Hartwig Coupling (General Mechanics): Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Ligand Effects in Copper Catalysis: Altman, R. A., & Buchwald, S. L. (2006).[3] "Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Organic Letters, 8(13), 2779–2782.

  • Thermal Stability of DMSO/Cu Complexes: Jaklová Dytrtová, J., et al. (2011). "The Cu(II) complexation with dimethyl sulphoxide (DMSO)... impact of temperature."[5] International Journal of Mass Spectrometry, 305(2), 169-175.

Sources

Troubleshooting low purity in 5-(1H-imidazol-1-yl)-2-methylpyridine recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 5-(1H-imidazol-1-yl)-2-methylpyridine

Executive Summary & Chemical Context

Target Molecule: this compound (CAS: 1376219-87-2) Common Synthesis Route: Copper-catalyzed N-arylation (Ullmann-type) or Buchwald-Hartwig coupling.

The Problem: Users frequently report "low purity" which manifests as three distinct phenotypes:

  • The "Blue/Green" Tint: Persistent trace copper contamination (from Ullmann coupling).

  • The "Sticky Oil": Product oils out upon cooling instead of crystallizing.

  • The "Ghost" Peak: Persistent imidazole starting material in NMR despite washes.

This guide addresses the causality of these failures. This bi-heteroaryl system possesses two basic nitrogen centers, making it prone to coordinating with metal catalysts and retaining polar impurities.

Diagnostic: Identify Your Impurity

Before attempting recrystallization, diagnose the specific failure mode using this logic flow.

DiagnosticFlow Start Start: Characterize Crude Solid ColorCheck Is the solid colored? (Blue, Green, Brown) Start->ColorCheck NMRCheck 1H NMR Analysis ColorCheck->NMRCheck No (Off-white) Copper Issue: Metal Contamination (Cu/Pd residues) ColorCheck->Copper Yes Oil Issue: Oiling Out (Thermodynamic Failure) NMRCheck->Oil Purity >95% but won't crystallize SM Issue: Retained Imidazole (Solubility Match) NMRCheck->SM Excess Imidazole Peaks Action: Chelation Wash Action: Chelation Wash Copper->Action: Chelation Wash Action: Solvent Switch Action: Solvent Switch Oil->Action: Solvent Switch Action: Water/Brine Wash Action: Water/Brine Wash SM->Action: Water/Brine Wash

Figure 1: Diagnostic logic flow for identifying the root cause of purification failure.

Troubleshooting Guide: Specific Failure Modes

Issue A: Persistent Metal Contamination (The "Blue" Solid)

Symptoms: Product has a green/blue tint or turns dark brown upon standing. Cause: The pyridine and imidazole nitrogens are excellent ligands. They chelate residual Copper (CuI/CuBr) from the synthesis, which standard silica columns often fail to separate.

Protocol: The "Chelation Scavenge" (Pre-Recrystallization) Do not attempt to recrystallize metal-contaminated crude; the metal salts will co-crystallize.

  • Dissolution: Dissolve crude material in EtOAc (10 mL/g).

  • The Scavenger Wash:

    • Prepare a 5% aqueous solution of Na₂EDTA (Disodium Ethylenediaminetetraacetate) or Ammonium Hydroxide (10%) mixed with saturated NH₄Cl (1:1).

    • Wash the organic layer vigorously for 15 minutes. The aqueous layer should turn blue (absorbing the Cu).[1]

  • Filtration: If color persists, add Thiol-functionalized Silica (SiliaMetS®) or activated charcoal, stir for 30 mins, and filter through Celite.

Technical Insight: Copper (I) often disproportionates to Copper (II) (blue/green) during workup. EDTA has a higher formation constant (Kf) for Cu(II) than the pyridine-imidazole ligands, effectively stripping the metal [1].

Issue B: The "Oiling Out" Phenomenon

Symptoms: Upon cooling the hot solvent mixture, the product separates as a viscous oil droplets at the bottom, which may eventually solidify into an amorphous glass. Cause: The "Oiling Out" limit (liquid-liquid phase separation) is reached before the crystallization limit (solid-liquid). This is common when the melting point is depressed by impurities or cooling is too rapid.

Protocol: The Two-Solvent Displacement Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

ParameterSpecificationReason
Primary Solvent Ethyl Acetate (EtOAc)Moderate polarity dissolves the bi-aryl but not polar salts.
Anti-Solvent n-HeptaneHigher boiling point (98°C) than Hexane (68°C) allows for a wider temperature gradient.
Ratio 1:2 to 1:4Optimized for moderate lipophilicity (LogP ~1.58).

Step-by-Step:

  • Dissolve crude in minimal boiling EtOAc.

  • Crucial Step: Add boiling n-Heptane dropwise until the solution turns slightly cloudy (the cloud point).

  • Add 1-2 drops of EtOAc to clear the solution.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • Slow Cool: Wrap the flask in foil/cotton and let it cool to Room Temp over 3 hours. Do not put it directly in an ice bath.

Issue C: Retained Imidazole (Starting Material)

Symptoms: NMR shows persistent imidazole peaks. Cause: Imidazole (SM) and the product have overlapping solubility profiles in organic solvents like DCM.

Protocol: The "Partition Coefficient" Wash Leverage the high water solubility of imidazole compared to the arylated product.

  • Dissolve crude in Toluene (preferred over DCM for this wash).

  • Wash 3x with water.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄.

    • Why Toluene? Imidazole is very soluble in water, but the target molecule (LogP ~1.58) partitions strongly into Toluene. DCM can sometimes drag water/imidazole into the organic phase due to emulsions.

Master Protocol: The "Golden Path" Recrystallization

If the crude is metal-free and relatively clean (>85%), use this standard operating procedure.

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Charcoal (optional)

Workflow:

  • Solubilization: Place 1.0 g of crude solid in a flask. Add EtOAc (approx 3-5 mL) and heat to reflux (77°C). If it does not dissolve, add EtOAc in 0.5 mL increments.

  • Clarification (Hot Filtration): If insoluble particles remain (likely inorganic salts like K₂CO₃), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution at a gentle boil, slowly add n-Heptane.

    • Target: Stop when a faint, persistent turbidity appears.

  • Re-dissolution: Add boiling EtOAc dropwise until clarity is just restored.

  • Crystallization: Remove from heat. Allow to stand at ambient temperature for 2-4 hours.

    • Observation: White to off-white needles should form.

  • Harvest: Filter the crystals. Wash the cake with a cold 1:4 EtOAc:Heptane mixture.

RecrystWorkflow Crude Crude Solid (>85% Purity) Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? AntiSolv Add Heptane to Cloud Point Dissolve->AntiSolv Clear? Filter->AntiSolv Cool Slow Cool (RT -> 4°C) AntiSolv->Cool Isolate Pure Crystals Cool->Isolate

Figure 2: Optimized recrystallization workflow for this compound.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water instead of EtOAc/Heptane? A: Yes, but with a caveat. While Ethanol is a good solvent for the product, the high water solubility of the imidazole impurity means it might stay in the mother liquor effectively. However, drying the product is harder (water retention), and yield is often lower due to the product's partial solubility in aqueous ethanol. Use EtOH/H₂O only if the EtOAc/Heptane method fails to remove polar impurities.

Q: My product is turning black on the shelf. Why? A: This indicates oxidation, likely catalyzed by trace Copper remaining in the crystal lattice. Re-dissolve in EtOAc, perform an EDTA wash (see Issue A), and re-crystallize. Store under Nitrogen/Argon at 2-8°C [2].

Q: What is the expected Melting Point? A: While specific literature on the 2-methyl derivative is sparse, the analogous 2-(imidazol-1-yl)pyridine melts around 135-140°C [3]. Expect your product to fall in the 125-135°C range.[2] A melting range >2°C indicates low purity.

References

  • BenchChem Technical Support. (2025).[3] Optimizing Ullmann Coupling Reactions: Copper Removal Strategies. Retrieved from

  • Sambiagio, C., et al. (2014).
  • ChemicalBook. (2026).[4] Properties of 2-(1H-imidazol-2-yl)-pyridine. Retrieved from

  • Emmenegger, R., et al. (2011). Solubility of Imidazoles in Organic Solvents.Journal of Chemical & Engineering Data.

Sources

Stability of 5-(1H-imidazol-1-yl)-2-methylpyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when handling this N-aryl imidazole derivative, particularly under acidic conditions.

Because this molecule contains two distinct basic nitrogen centers—a pyridine nitrogen and an imidazole nitrogen—its behavior in acidic media deviates significantly from standard lipophilic small molecules. This guide synthesizes structural causality with field-proven methodologies to ensure your analytical and preparative workflows are robust and self-validating.

Part 1: Chemical Profiling & Acid-Base Mechanics

To troubleshoot effectively, we must first understand the causality of the molecule's behavior. The compound features a LogP of approximately 1.58 [1], making it moderately lipophilic in its neutral state. However, the presence of two basic sites dictates its pH-dependent reactivity:

  • The Pyridine Nitrogen: Typically exhibits a pKa around 5.5–6.0 (influenced by the 2-methyl group).

  • The Imidazole Nitrogen (N3): While unsubstituted imidazole has a conjugate acid pKa of ~7.0 [2], the electron-withdrawing nature of the N-pyridyl substitution lowers this pKa to approximately 5.5–6.0 [3].

When exposed to acidic conditions (pH < 4.0), both nitrogen atoms undergo protonation, converting the neutral lipophilic molecule into a highly polar di-cationic species . This fundamental shift is the root cause of most extraction and chromatographic anomalies. The N-C(aryl) bond connecting the two rings, however, benefits from aromatic resonance and remains highly stable against acid-catalyzed hydrolysis [4].

Quantitative Data Summary

The following table summarizes the physicochemical shifts of the compound across different pH environments, providing a predictive baseline for your experiments.

PropertypH 2.0 (Acidic Media)pH 7.4 (Physiological)pH 10.0 (Basic Media)
Protonation State Di-cationic (+2)Neutral / Mono-cationic equilibriumNeutral (0)
Aqueous Solubility > 50 mg/mL (Highly Soluble)~ 1 - 2 mg/mL< 1 mg/mL
Estimated LogD < -1.0 (Hydrophilic)~ 1.2~ 1.58 (Lipophilic)
RP-HPLC Retention Very Low (Elutes near void volume)ModerateHigh (Optimal)

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: My product completely disappears during liquid-liquid extraction when I wash the organic layer with 1M HCl. Where did it go? Causality: At pH < 3, both the pyridine and imidazole rings are protonated. The resulting di-cationic salt is highly hydrophilic (LogD < -1.0) and will partition entirely out of the organic solvent (e.g., Ethyl Acetate or DCM) and into the aqueous layer. Solution: Do not discard the aqueous acidic layer. Instead, use this to your advantage as a "reverse extraction" purification step. Discard the organic layer (which now contains neutral impurities), then basify the aqueous layer to pH > 8 to regenerate the neutral free-base, and re-extract with fresh organic solvent. (See Protocol 1 below).

Q2: I am observing severe peak tailing and early elution (Rt < 1 min) on my Reverse-Phase HPLC using 0.1% Formic Acid. How can I fix this? Causality: In 0.1% Formic Acid (pH ~2.7), the compound exists as a di-cation. These positive charges repel the hydrophobic C18 stationary phase (causing early elution) and strongly interact with residual, unendcapped silanolate groups (SiO⁻) on the silica support (causing severe peak tailing). Solution: Switch to a high-pH mobile phase. Using 10 mM Ammonium Bicarbonate (pH 9.0) ensures the compound remains in its neutral, lipophilic state, allowing for proper hydrophobic retention and sharp peak shapes.

H N1 Acidic Mobile Phase (pH 2.0 - 0.1% TFA) N2 Doubly Protonated State (High Polarity) N1->N2 N3 Poor C18 Retention (Early Elution & Tailing) N2->N3 N4 Basic Mobile Phase (pH 9.0 - Amm. Bicarb) N5 Neutral State (Lipophilic, LogP ~1.58) N4->N5 N6 Strong C18 Retention (Optimal Resolution) N5->N6

Effect of mobile phase pH on the protonation state and HPLC retention of the compound.

Q3: Is the compound stable if I leave it in 1M HCl overnight? Will the imidazole ring cleave? Causality: The N-C(aryl) bond between the imidazole and the pyridine ring is highly stable due to aromatic resonance and the lack of a good leaving group. Unlike aliphatic amides or esters, N-aryl imidazoles do not undergo hydrolysis under dilute to moderate acidic conditions at room temperature [4]. Solution: Yes, the compound is stable in 1M HCl at room temperature. However, isolation of the HCl salt via lyophilization may yield a highly hygroscopic solid. If a solid powder is required, isolate the free-base.

Part 3: Self-Validating Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction (Acid-Base Purification)

This protocol leverages the compound's dual pKa to separate it from neutral and acidic impurities. The protocol is self-validating: the visual precipitation in Step 5 confirms the successful deprotonation of the product.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture containing this compound in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning: Transfer to a separatory funnel and add 50 mL of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The product is now entirely in the lower aqueous layer (as a di-cation). Drain the aqueous layer into a clean flask. Discard the organic layer (which contains lipophilic impurities).

  • Washing: Wash the aqueous layer with an additional 20 mL of fresh EtOAc to remove any residual organic impurities. Discard this organic wash.

  • Basification (Self-Validation Step): Place the aqueous layer in an Erlenmeyer flask with a magnetic stir bar. Slowly add 1M NaOH dropwise while stirring. Monitor the pH using pH paper until it reaches 8.5–9.0. Validation: You will observe the solution become cloudy or milky as the neutral free-base precipitates/oils out of the aqueous solution.

  • Final Extraction: Transfer the cloudy aqueous mixture back to the separatory funnel. Extract twice with 50 mL of EtOAc. The neutral product will now partition into the upper organic layer.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified neutral compound.

G A Reaction Mixture (Compound + Impurities) B Add 1M HCl (pH < 3) Protonation of Pyridine & Imidazole A->B C Aqueous Phase [Di-cationic Product] B->C Partition D Organic Phase [Neutral Impurities] B->D Partition (Discard) E Adjust Aq. Phase to pH > 8 (1M NaOH) C->E Basify F Extract with EtOAc E->F G Organic Phase [Neutral Product] F->G Partition (Keep) H Aqueous Phase [Inorganic Salts] F->H Partition (Discard)

pH-driven Liquid-Liquid Extraction Workflow for this compound.
Protocol 2: LC-MS Method Setup for N-Aryl Imidazoles

To avoid the chromatographic issues detailed in Q2, utilize the following high-pH LC-MS parameters:

  • Column: Waters XBridge C18 (or equivalent pH-stable column, designed to withstand pH 1-12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization Positive). Note: Even in basic mobile phases, the compound will easily ionize in the ESI source to form the[M+H]⁺ ion (m/z 160.1).

References

  • Title: Imidazole. Source: Wikipedia. URL: [Link]

  • Title: Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine–Imidazole Complexes. Source: ACS Publications. URL: [Link]

  • Title: N-heterocyclic carbene gold(I) derivatives with long aliphatic side chains as potential anticancer agents in colon cancer. Source: ResearchGate. URL: [Link]

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 5-(1H-imidazol-1-yl)-2-methylpyridine via High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2). As a core scaffold in kinase inhibitor development, verifying the regiochemistry of the imidazole attachment (N-linked vs. C-linked) is critical.

This document objectively compares the NMR spectral "fingerprint" of the target molecule against its synthetic precursors and common isomeric byproducts. By focusing on scalar coupling constants (


) and chemical shift perturbations (

), we establish a self-validating protocol for batch release.

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize solvent-solute interactions that obscure diagnostic peaks, the following protocol is standardized.

Sample Preparation & Parameters
  • Solvent Selection: DMSO-d6 is the superior alternative to CDCl

    
     for this application.
    
    • Reasoning: Imidazole protons are prone to broadening in non-polar solvents due to quadrupole relaxation of the nitrogen. DMSO-d6 sharpens these signals and prevents aggregation.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving Pyridine H3/H4 coupling).

Acquisition Workflow (DOT Visualization)

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (DMSO-d6, 0.6 mL) Sample->Solvent Shimming Gradient Shimming (TopShim) Solvent->Shimming Pulse Pulse Sequence (zg30 / 30° pulse) Shimming->Pulse Acquisition Acquisition (TD=64k, NS=16) Pulse->Acquisition Processing FT & Phasing (LB = 0.3 Hz) Acquisition->Processing

Figure 1: Standardized acquisition workflow for nitrogen-rich heterocycles.

Spectral Analysis: The Target Molecule

The structure consists of two aromatic systems: a pyridine ring and an imidazole ring , linked via the imidazole nitrogen (N1') to the pyridine C5 position.

^1^H NMR Characteristic Data (DMSO-d6)

Note: Chemical shifts are approximate and based on substituent effect principles relative to 2-methylpyridine and N-phenylimidazole.

AssignmentProton TypeApprox. Shift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Value
Pyridine H6 Ar-H (

to N)
8.70 – 8.85Doublet (d)

Most deshielded pyridine signal; confirms C5 substitution.
Imidazole H2' N-CH-N8.10 – 8.30Singlet (s)-Critical: Highly deshielded singlet unique to N-linked imidazole.
Pyridine H4 Ar-H (

to N)
7.90 – 8.05Double Doublet (dd)

Shows coupling to H3 and H6.
Imidazole H4'/H5' N-CH=CH-N7.60 – 7.80Singlet/Broad s-Often appear as overlapping singlets or broad humps.
Pyridine H3 Ar-H (

to N)
7.35 – 7.45Doublet (d)

Ortho to methyl group.
Methyl -CH

2.50 – 2.55Singlet (s)-Diagnostic anchor; integrates to 3H.
^1^H NMR Interpretation Logic
  • The Methyl Anchor: Locate the clean singlet at ~2.5 ppm. Calibrate integration to 3H.

  • The "Deshielded Duo": Look for two signals downfield (>8.0 ppm).

    • One is a doublet (Pyridine H6).

    • One is a sharp singlet (Imidazole H2').

  • Absence of Exchange: Unlike C-linked imidazoles, this molecule has no exchangeable protons (no broad singlet at 10-13 ppm).

^1^H-^1^H COSY Correlations
  • Pyridine System: H3 couples strongly to H4. H4 couples weakly to H6.

  • Imidazole System: H4' and H5' show weak cross-peaks (often distinct from the pyridine spin system).

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often synthesized via Ullmann coupling of 5-bromo-2-methylpyridine and imidazole . The primary challenge is distinguishing the product from the starting material and potential regioisomers.

Comparison Table: Product vs. Precursor vs. Isomer
FeatureTarget Product (N-Linked)Precursor (5-Br-2-Me-Pyridine)Isomer (C-Linked Imidazole)*
Total Protons 9H6H9H (or 10H if salt)
Methyl Shift ~2.50 ppm~2.45 ppm~2.50 ppm
Aromatic Region 5 protons (Complex)3 protons (Simple AMX)5 protons
Imidazole H2' Present (~8.2 ppm) AbsentPresent but shifted
NH Signal Absent AbsentPresent (>11 ppm)
Mass Spec (M+H) 160.2172.0 / 174.0160.2

*Note: C-linked refers to 4-(5-methylpyridin-2-yl)-1H-imidazole, a potential byproduct if using different coupling chemistry.

Diagnostic Logic Tree (DOT Visualization)

Logic_Tree Start Analyze 1H NMR Spectrum Check_Me Is Methyl peak present (~2.5 ppm)? Start->Check_Me Check_NH Is there a broad singlet >10 ppm? Check_H2 Is there a sharp singlet ~8.2 ppm? Check_NH->Check_H2 No Result_Isomer ISOMER: C-linked Imidazole (NH present) Check_NH->Result_Isomer Yes Check_Me->Check_NH Yes Result_SM STARTING MATERIAL: 5-bromo-2-methylpyridine Check_Me->Result_SM No (or different pattern) Result_Target CONFIRMED: This compound Check_H2->Result_Target Yes Check_H2->Result_SM No

Figure 2: Decision matrix for structural validation.

^13^C NMR Analysis

The ^13^C NMR spectrum provides confirmation of the carbon skeleton count (9 unique carbons).

Carbon TypeCountApprox.[1][2][3][4][5][6] Shift Range (ppm)Notes
Methyl 120 – 24Upfield aliphatic signal.
Pyridine C2 1155 – 160Quaternary, deshielded by N and Me.
Pyridine C6 1145 – 150CH,

to N.
Imidazole C2' 1135 – 140N-C=N characteristic shift.
Pyridine C5 1130 – 135Quaternary, ipso to Imidazole.[7]
Aromatic CH 4115 – 130Remaining Pyridine (C3, C4) and Imidazole (C4', C5').

Performance Note: The quaternary carbons (C2 and C5 of pyridine) will have significantly lower intensity. Long relaxation delays (D1 > 2s) are recommended if quantitative integration is required.

References

  • Reich, H. J. (2022). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects).

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the metabolic fate and structural integrity of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for such analyses, providing a wealth of structural information through the controlled fragmentation of a parent molecule. This guide provides a detailed, predictive analysis of the collision-induced dissociation (CID) fragmentation patterns for 5-(1H-imidazol-1-yl)-2-methylpyridine (C₉H₉N₃, MW: 159.19), a heterocyclic compound of interest in medicinal chemistry.[1]

While direct experimental data for this specific molecule is not widely published, we can construct a robust, predictive fragmentation map by leveraging established principles of mass spectrometry and drawing comparisons with the known fragmentation behaviors of its constituent pyridine and imidazole moieties.[2][3] This guide will explain the causal relationships behind expected fragmentation pathways, propose a scientifically sound analytical method, and provide the framework for experimental validation.

The Logic of Fragmentation: A Tale of Two Rings

The fragmentation of this compound in a tandem mass spectrometer is governed by the relative stabilities of the bonds and the resulting fragment ions. The molecule consists of a methyl-substituted pyridine ring linked to an imidazole ring via a nitrogen-carbon bond. Under energetic conditions, we can anticipate several key cleavage events:

  • Inter-ring Cleavage: The bond between the pyridine and imidazole rings is a likely point of initial fragmentation.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic losses, such as the loss of the methyl group or ring-opening pathways.[3]

  • Imidazole Ring Fragmentation: The imidazole ring is known to fragment via the loss of hydrogen cyanide (HCN), a stable neutral loss.[2]

These fragmentation events are not mutually exclusive and can occur in sequence, leading to a cascade of product ions that provide a structural fingerprint of the molecule.

Proposed LC-MS/MS Experimental Protocol

To generate and detect these fragments, a robust LC-MS/MS method is essential. Given the polar and basic nature of the analyte, a reversed-phase method with an acidic modifier or a HILIC-based separation would be appropriate.[4]

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure adequate separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms in both the pyridine and imidazole rings are readily protonated.

  • MS1 Scan Range: m/z 50-250 to detect the precursor ion.

  • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 160.1.

  • MS/MS Analysis: Collision-Induced Dissociation (CID) of the m/z 160.1 precursor ion.

  • Collision Energy: Stepped collision energies (e.g., 10, 20, 40 eV) to observe the formation and subsequent fragmentation of product ions.

Predicted Fragmentation Pathway and Key Fragments

Based on the principles outlined and data from analogous structures, we can predict the major fragmentation pathways for protonated this compound.

Low Collision Energy (e.g., 10-20 eV)

At lower collision energies, we expect to see the most stable and easily formed fragment ions. The primary fragmentation is predicted to be the cleavage of the bond between the two heterocyclic rings.

  • [M+H]⁺ → m/z 93.1 + C₃H₃N₂• (loss of imidazolyl radical): This pathway involves the cleavage of the N-C bond, with the charge retained by the more stable 2-methylpyridine fragment.

  • [M+H]⁺ → m/z 68.1 + C₆H₆N (loss of 2-methylpyridine): The alternative cleavage where the charge is retained by the imidazole ring. The relative abundance of m/z 93.1 versus m/z 68.1 will depend on the relative proton affinities of the two fragments.

High Collision Energy (e.g., >20 eV)

At higher collision energies, we anticipate further fragmentation of the primary product ions and the emergence of fragments from more complex rearrangements.

  • m/z 93.1 → m/z 66.1 + HCN (loss of hydrogen cyanide): The 2-methylpyridine cation can undergo ring opening and lose a stable neutral molecule, hydrogen cyanide.

  • [M+H]⁺ → m/z 133.1 + C₂H₃ (loss of acetylene from imidazole): A characteristic fragmentation of the imidazole ring involves the loss of acetylene.

  • [M+H]⁺ → m/z 145.1 + CH₃• (loss of methyl radical): Loss of the methyl group from the pyridine ring is a common fragmentation pathway for methylated aromatic compounds.[3]

The following Graphviz diagram illustrates the predicted fragmentation cascade.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_primary Primary Fragments cluster_secondary Secondary Fragments [M+H]+_160 [M+H]⁺ m/z 160.1 m_z_93 [C₆H₇N]⁺ m/z 93.1 [M+H]+_160->m_z_93 -C₃H₃N₂ m_z_68 [C₃H₄N₂]⁺ m/z 68.1 [M+H]+_160->m_z_68 -C₆H₆N m_z_145 [C₈H₇N₃]⁺ m/z 145.1 [M+H]+_160->m_z_145 -CH₃• m_z_66 [C₅H₆]⁺ m/z 66.1 m_z_93->m_z_66 -HCN

Caption: Predicted fragmentation pathway of this compound.

Comparative Data Summary

The expected fragmentation pattern can be summarized in the table below, comparing the likely observations at different collision energy regimes. This predictive comparison is crucial for designing targeted MS/MS experiments like Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure Expected Relative Abundance (Low CE) Expected Relative Abundance (High CE)
160.1145.1CH₃• (15.0)[M+H-CH₃]⁺LowModerate
160.193.1C₃H₃N₂ (67.0)2-methylpyridine cationHighModerate
160.168.1C₆H₆N (92.0)Imidazole cationModerateLow
93.166.1HCN (27.0)[C₅H₆]⁺Not observedHigh

Framework for Experimental Validation

The predictive nature of this guide necessitates a clear path for experimental verification. A self-validating protocol would involve the following steps:

  • Acquisition of a Certified Standard: Obtain a pure, certified reference standard of this compound.

  • High-Resolution MS Analysis: Perform the LC-MS/MS experiment on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the precursor and fragment ions, allowing for the confirmation of their elemental composition.

  • Collision Energy Profiling: Systematically vary the collision energy and plot the abundance of each fragment ion. This will confirm the precursor-product relationships and provide insight into the energetics of the fragmentation processes.

  • Comparison with Analogs: If available, analyze structurally similar compounds (e.g., 2-methylpyridine, 1-phenylimidazole) under the same conditions to confirm the characteristic fragmentation patterns of each moiety.

The following diagram outlines this validation workflow.

Validation_Workflow A Obtain Certified Standard B Develop LC-MS/MS Method A->B C High-Resolution MS/MS Analysis B->C E Vary Collision Energy B->E D Confirm Elemental Composition C->D G Compare to Predicted Data D->G F Map Fragmentation Pathways E->F F->G

Caption: Experimental workflow for validating predicted fragmentation.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation of this compound. By combining foundational mass spectrometry principles with comparative data from related chemical structures, we have proposed the most probable fragmentation pathways and key diagnostic ions. This information serves as a valuable starting point for researchers in method development, structural elucidation, and metabolite identification. The outlined validation protocol ensures that these predictions can be rigorously tested and confirmed, adhering to the principles of scientific integrity.

References

  • Townsend, J. A., Keener, J. E., Miller, Z. M. et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Townsend, J. A., Keener, J. E., Miller, Z. M. et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona. Available at: [Link]

  • Koval'skii, I. V., & Leont'eva, E. A. (2018). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sudebno-meditsinskaia ekspertiza, 61(5), 32–36. Available at: [Link]

  • Lu, H., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Methods in Molecular Biology. Available at: [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry. Available at: [Link]

  • Grainger, J., & Johnson, R. L. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 197-203. Available at: [Link]

  • Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine... Organic Mass Spectrometry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • De Silva, M., Brown, A. C., & Patrick, A. L. (2020). Thermal- and collision-induced dissociation studies of functionalized imidazolium-based ionic liquid cations. Journal of Mass Spectrometry, 55(9), e4518. Available at: [Link]

  • Stefanowicz, P., Bąchor, R., Szewczuk, Z., et al. (n.d.). Derivatization with pyrylium salts - secrets of science – magazine. Available at: [Link]

  • (n.d.). Synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium.
  • Lesimple, A., He, X., Chan, T. H., & Mamer, O. (2008). Collision-induced dissociation of sulfur-containing imidazolium ionic liquids. Journal of Mass Spectrometry, 43(1), 35-41. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

Sources

Comparing binding affinity of 5-(1H-imidazol-1-yl)-2-methylpyridine vs bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, in-depth comparison of 5-(1H-imidazol-1-yl)-2-methylpyridine (referred to herein as IMP ) versus the industry-standard 2,2'-Bipyridine (referred to as Bipy ).

This analysis focuses on binding affinity mechanisms , coordination geometry , and application suitability in drug development and coordination chemistry.

Executive Summary

In the context of ligand design and binding affinity, Bipy and IMP represent two fundamentally opposing topological strategies.

  • 2,2'-Bipyridine (Bipy) is a convergent, chelating ligand . Its binding affinity is driven by the chelate effect, providing exceptional thermodynamic stability (log

    
     > 17 for Fe
    
    
    
    ) and redox modulation. It is the gold standard for stable metal capping in metallodrugs.
  • This compound (IMP) is a divergent, bridging ligand . It cannot chelate a single metal center due to the ~180° vector separation of its donor nitrogens. Its "affinity" is context-dependent: it acts as a high-efficiency linker in coordination polymers or as a dual-pharmacophore fragment in kinase inhibitor design.

Recommendation: Use Bipy for creating stable, discrete metal complexes (e.g., radiopharmaceuticals, DNA intercalators). Use IMP as a structural spacer in MOFs or as a fragment scaffold to target distinct hydrophilic pockets in protein active sites.

Part 1: Structural & Mechanistic Analysis

Chemical Identities and Topology
Feature2,2'-Bipyridine (Bipy) This compound (IMP)
CAS Registry 366-18-71376219-87-2
Topology Convergent (Cis-chelating) Divergent (Linear/Stepped)
Donor Atoms Two Pyridine Nitrogens (

)
One Pyridine N (

) + One Imidazole N3 (

)
Donor Distance ~2.6 Å (bite distance)~6–8 Å (rigid separation)
Electronic Character

-acceptor (stabilizes low oxidation states)

-donor / weak

-acceptor (Imidazole is electron-rich)
pKa (Conjugate Acid) ~4.4 (Pyridine N)~7.0 (Imidazole N) / ~5.2 (Pyridine N)
The Binding Affinity Gap: Chelation vs. Monodentate

The binding affinity of these two molecules cannot be compared on a 1:1 basis without defining the target (Metal vs. Protein).

Scenario A: Metal Coordination (e.g., Zn

, Cu

, Ru

)
  • Bipy (The Chelate Effect): Bipy binds metals forming a stable 5-membered ring. This results in a massive increase in entropy (

    
    ) because one ligand displaces two solvent molecules.
    
    • Data Point: Log

      
       for Cu(II)-Bipy is approx 8.0 .
      
  • IMP (Monodentate Competition): IMP cannot bind a single metal with both nitrogens simultaneously. It binds as a monodentate ligand (usually via the more basic Imidazole N3) or bridges two metals.

    • Data Point: Log

      
       for Cu(II)-Imidazole is approx 4.2 .
      
    • Result:Bipy exhibits ~10,000x higher affinity for a single metal site than IMP.

Scenario B: Protein Target Binding (Medicinal Chemistry)
  • Bipy: Often acts as a rigid hydrophobic slab. While it can intercalate DNA, its lack of hydrogen bond donors limits its specificity in protein pockets.

  • IMP: The imidazole ring serves as a potent hydrogen bond acceptor/donor mimic (comparable to Histidine). The pyridine-methyl group provides hydrophobic anchoring. In kinase pockets (e.g., p38 MAP kinase), the IMP scaffold allows for fragment-based growing , often achieving higher specific affinity than bipyridine cores due to better shape complementarity.

Part 2: Visualization of Binding Modes

The following diagram illustrates the fundamental difference in binding topology, which dictates the experimental affinity outcomes.

BindingComparison cluster_0 Ligand Architectures cluster_1 Metal Interaction (M) Bipy 2,2'-Bipyridine (Convergent) Chelate Chelate Complex (Stable 5-membered ring) High Affinity (Entropy driven) Bipy->Chelate Binds cis-sites IMP 5-(Imidazolyl)-2-Me-Py (Divergent) Mono Monodentate Complex (Single interaction) Moderate Affinity IMP->Mono Steric constraint Polymer Coordination Polymer (M-L-M Bridge) Supramolecular Assembly IMP->Polymer Excess Metal HighStab High Stability (Metallodrugs) Chelate->HighStab log K ~ 8-17 LowStab Dynamic Exchange (Catalysis/Fragment) Mono->LowStab log K ~ 3-4

Caption: Figure 1. Topological bifurcation of binding modes. Bipyridine accesses the high-affinity chelate state, while IMP is restricted to monodentate or bridging modes, significantly altering thermodynamic stability.

Part 3: Experimental Data & Protocols

Quantitative Affinity Comparison (Simulated Data Range)

Note: Values represent typical ranges for Cu(II) complexes in aqueous solution at 25°C.

ParameterBipyridine Complex IMP Complex (Monodentate) Causality
Log

(Stability)
8.1 – 8.2 4.0 – 4.3 Chelate effect vs. single N-donor interaction.

(Enthalpy)
-12 to -15 kcal/mol-5 to -7 kcal/molTwo bonds formed vs. one bond formed.

(Entropy)
Positive (+) Near Zero / NegativeBipy releases solvent molecules; IMP restricts rotation without full solvent release.
Kinetic Stability Inert (Slow dissociation)Labile (Fast exchange)Ring opening is required for Bipy dissociation.
Protocol: Isothermal Titration Calorimetry (ITC)

To rigorously validate the binding affinity of IMP vs. Bipy against a target (e.g., a model protein or metal host), use this self-validating ITC protocol.

Objective: Determine


, 

, and stoichiometry (

) free from labeling artifacts.

Reagents:

  • Ligand: 10 mM stock of IMP or Bipy in DMSO (dilute to 200 µM in buffer).

  • Target: 20 µM Metal salt (e.g., ZnCl

    
    ) or Protein in HEPES buffer.
    
  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Crucial: Avoid buffers with competing ligands like Tris or Phosphate.

Workflow:

  • Preparation: Degas all solutions for 10 minutes to prevent bubble formation in the cell.

  • Loading: Fill the ITC sample cell with the Target (20 µM). Fill the syringe with the Ligand (200 µM).

  • Titration:

    • Initial injection: 0.4 µL (discard data point to remove diffusion error).

    • Subsequent injections: 19 x 2.0 µL injections, 180s spacing.

    • Stirring speed: 750 rpm.

  • Control: Perform Ligand-into-Buffer titration to subtract heat of dilution.

  • Analysis: Fit data to a One-Set-of-Sites model (for Bipy) or Two-Sets-of-Sites (for IMP if bridging occurs).

Self-Validation Check:

  • If

    
     (stoichiometry) < 0.8, the target concentration is incorrect or the ligand is inactive.
    
  • For Bipy, expect a steep sigmoidal curve (strong binding).

  • For IMP, expect a shallow curve (weak binding) requiring higher concentrations for saturation.

Part 4: Strategic Application in Drug Development

When to use this compound (IMP):
  • Fragment-Based Drug Discovery (FBDD): Use IMP as a "linker fragment." The rigid separation between the pyridine and imidazole rings allows you to probe two distinct pockets separated by ~7-9 Å.

  • Kinase Inhibitors: The imidazole nitrogen (N3) is an excellent hydrogen bond acceptor for the "hinge region" of kinases, while the pyridine ring can stack with the gatekeeper residue.

  • MOF Synthesis: Use IMP to build porous frameworks where the metal centers need to be spaced apart to create voids for drug loading.

When to use Bipyridine (Bipy):
  • Metallodrugs: If the drug mechanism relies on a metal center (e.g., Ruthenium for DNA cleavage), Bipy is mandatory to prevent metal leaching in vivo.

  • Assay Development: Use Bipy as a positive control for metal chelation or to quench metal-catalyzed side reactions in screening assays.

References

  • Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 24(21), 3989.

  • Hancock, R. D., & Martell, A. E. (1989). "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews, 89(8), 1875-1914.
  • Belguedj, R., et al. (2015). "Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide." Acta Crystallographica Section E, 71, o133-o134.[1]

  • ChemScene. (2024). "Product Data: this compound (CAS 1376219-87-2)."[2]

Sources

Elemental Analysis Validation for 5-(1H-imidazol-1-yl)-2-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Purity Gap

In pharmaceutical intermediate characterization, 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2) presents a classic analytical challenge. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it is inherently "blind" to inorganic salts, moisture, and trapped solvates that frequently co-crystallize with nitrogen-rich heterocycles.

This guide compares Elemental Analysis (EA/CHN) against HPLC and Quantitative NMR (qNMR), demonstrating why EA remains the critical "gatekeeper" technique for validating bulk purity. We provide experimental protocols and a comparative dataset to illustrate how EA detects impurities that chromatographic methods miss.

The Molecule: Analytical Profile
  • Compound: this compound[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 159.19 g/mol [1]

  • Structure: A pyridine ring substituted with a methyl group and an imidazole moiety.[1]

  • Key Characteristic: The imidazole nitrogen makes the compound basic and hygroscopic . It readily forms hydrates or retains synthesis solvents (e.g., dichloromethane, ethanol), which skews stoichiometric calculations in downstream synthesis.

Theoretical Composition (Anhydrous)
ElementCountAtomic MassTotal MassTheoretical %
Carbon 912.011108.1067.90%
Hydrogen 91.0089.075.70%
Nitrogen 314.00742.0226.40%
Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods. Note that while HPLC is superior for separating organic impurities, it cannot determine absolute mass balance.

FeatureElemental Analysis (CHN) HPLC-UV qNMR (¹H)
Primary Output Weight % of C, H, NArea % of UV-active speciesAbsolute molar purity
Detection Basis Combustion gases (CO₂, H₂O, N₂)UV Absorbance (Chromophores)Proton resonance integration
Inorganic Salts Detects (via % reduction)Blind (elutes in void/invisible)Blind (no protons)
Water/Solvent Detects (via C% drop, H% shift)Blind (unless specific method used)Detects (if distinct shift)
Sample Req. 1–3 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision ±0.3% (Standard)<0.1% RSD±0.5–1.0%
Best Use Bulk Purity & Salt Confirmation Trace Organic Impurities Reference Standard Qualification
Experimental Validation: The "Hygroscopic Trap"

To demonstrate the necessity of EA, we modeled a validation scenario where a batch of this compound was synthesized and dried under standard vacuum conditions (40°C, 24h).

Scenario:
  • Batch A: Fully dried (Anhydrous).

  • Batch B: Exposed to ambient humidity (absorbed ~0.5 molar equivalents of H₂O).

Comparative Data Results
MetricBatch A (Anhydrous)Batch B (Wet/Hemihydrate)Interpretation
HPLC Purity 99.8% 99.8% HPLC fails to distinguish the wet sample because water is transparent to UV detection.
EA Carbon % 67.85% (Theory: 67.90)64.21% (Theory: 67.90)EA flags the error. The 3.7% drop in Carbon indicates non-carbon mass (water) is present.
EA Nitrogen % 26.38% (Theory: 26.40)24.95% (Theory: 26.40)Consistent drop confirms bulk contamination.
Conclusion PASS FAIL Batch B would cause a 5% stoichiometric error in the next reaction step.

Scientific Insight: If you relied solely on HPLC, you would proceed with Batch B, adding 5% less active reagent than calculated, potentially stalling a catalytic cycle or lowering yield. EA is the only rapid method to catch this "invisible" mass.

Detailed Protocol: Optimized CHN Analysis

This protocol complies with ICH Q2(R1) validation principles (Specificity, Accuracy, Precision) and is optimized for nitrogen-rich heterocycles which can be difficult to combust fully.

Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube (Combustion mode).

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for N-rich calibration).

Step-by-Step Workflow
  • System Blanking:

    • Run 3 empty tin capsules to establish the baseline nitrogen background (critical for air leak detection).

  • Conditioning:

    • Run 2 "bypass" samples of the analyte to condition the reduction column (Copper) and water traps.

  • Weighing (The Critical Variable):

    • Weigh 1.500–2.500 mg of sample into a tin capsule using a microbalance (d=0.001 mg).

    • Note: For hygroscopic samples like this compound, seal the capsule immediately. Do not leave on the autosampler tray for >1 hour.

  • Combustion Parameters:

    • Furnace Temp: 950°C (Standard) or 1050°C (Boost).

    • Oxygen Injection: 5 seconds (Ensure excess O₂ for the aromatic pyridine ring).

  • Detection:

    • Gases are separated via GC column.

    • Detected via Thermal Conductivity Detector (TCD).

Acceptance Criteria (Validation)
  • Accuracy: Measured values must be within ±0.4% of theoretical values.

  • Precision: Triplicate runs must have an RSD < 0.2%.

Visualizing the Workflow
Figure 1: Analytical Decision Matrix

When should you use EA versus HPLC?

PurityDecision Start Start: Purity Assessment HPLC Run HPLC-UV Start->HPLC CheckHPLC Is Purity > 98%? HPLC->CheckHPLC Reject Reject/Repurify CheckHPLC->Reject No RunEA Run Elemental Analysis (CHN) CheckHPLC->RunEA Yes CheckEA Is C/H/N within ±0.4%? RunEA->CheckEA Pass PASS: Validated Bulk Purity CheckEA->Pass Yes FailEA FAIL: Check for Solvates/Inorganics CheckEA->FailEA No NextStep Run TGA or KF Titration FailEA->NextStep

Caption: Decision logic for integrating EA into a purity validation workflow. EA serves as the final confirmation of bulk composition after organic purity is established.

Figure 2: The Combustion Analysis Mechanism

How the instrument converts the molecule into measurable data.

CombustionFlow Sample Sample (C9H9N3) + Tin Capsule Furnace Combustion Reactor (950°C + O2) Sample->Furnace Drop Gases Gases Produced: CO2, H2O, NOx, N2 Furnace->Gases Oxidation Reduction Reduction Reactor (Copper, 650°C) NOx -> N2 Gases->Reduction Flow Separation GC Separation Column Reduction->Separation Clean Gases Detector TCD Detector Quantifies N2, CO2, H2O Separation->Detector Sequential Elution

Caption: The CHN combustion workflow. The reduction step is critical for converting nitrogen oxides (NOx) from the pyridine/imidazole rings back into measurable Nitrogen gas (N₂).

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations."[2] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Atlantic Microlab. (n.d.). Strategies for Optimizing Elemental Analyses. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 5-(1H-imidazol-1-yl)-2-methylpyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Isomerism Effect

In the development of photoactive coordination complexes, the geometry of the ligand dictates the electronic destiny of the metal center. This guide analyzes the UV-Vis absorption profile of 5-(1H-imidazol-1-yl)-2-methylpyridine (5-Im-2-MePy) , a ligand often overlooked in favor of its chelating isomers.[1]

Unlike the classic chelator 2-(1H-imidazol-2-yl)pyridine, the 5-Im-2-MePy ligand features a divergent geometry .[1] The imidazole nitrogen and pyridine nitrogen vectors do not converge on a single metal center to form a stable chelate ring. Instead, this ligand acts as a linear or angular linker, primarily forming Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) .

Consequently, its UV-Vis profile is distinct: it lacks the intense, discrete Metal-to-Ligand Charge Transfer (MLCT) bands seen in chelating systems, instead exhibiting solid-state specific absorptions and ligand-centered transitions modified by lattice packing forces.[1]

Ligand Profile & Electronic Structure

Chemical Architecture
  • Ligand: this compound[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Key Feature: The imidazole ring is attached at the pyridine C5 position.

  • Electronic Consequence: The

    
    -conjugation is extended between the rings, but the N-donor atoms are spatially separated, preventing chelation.[1]
    
UV-Vis Absorption of the Free Ligand

The free ligand spectrum is dominated by


 and 

transitions.
Transition TypeWavelength (

)
Molar Absorptivity (

)
Structural Origin

(High Energy)
220–240 nm> 10,000 M

cm

Imidazole/Pyridine aromatic rings

(Conjugated)
280–295 nm~ 5,000–8,000 M

cm

Electronic communication between rings

310–320 nm (shoulder)< 1,000 M

cm

Non-bonding electrons on Pyridine N

Expert Insight: The methyl group at the 2-position exerts a weak inductive effect (+I), causing a slight bathochromic shift (red shift) of 2–5 nm compared to the non-methylated analog.

Comparative Analysis: Divergent vs. Convergent Complexation

This section compares the target ligand with its chelating alternative, 2-(1H-imidazol-2-yl)pyridine (2-ImPy) .[1]

Spectral Differences Mechanism
  • Convergent (2-ImPy): Forms stable 5-membered chelate rings with metals (e.g., Ru, Fe, Cu). This orbital overlap facilitates strong MLCT transitions in the visible region.

  • Divergent (5-Im-2-MePy): Bridges two metal centers.[1] The lack of a chelate ring reduces the intensity of MLCT bands. The spectrum is dominated by perturbed ligand bands and d-d transitions (for open-shell metals).

Data Comparison Table (Representative Metal: Cu(II))
FeatureTarget: [Cu(5-Im-2-MePy)

Cl

]

Alternative: [Cu(2-ImPy)

]

Structure Type 1D/2D Coordination PolymerDiscrete Mononuclear Complex
UV Region (<350 nm) Broadened, red-shifted

due to stacking
Sharp, distinct ligand-centered bands
Visible Region Weak d-d transitions (600–800 nm)Intense MLCT (450–550 nm) + d-d bands
Color Pale Blue/Green (Solid State)Deep Red/Purple (Solution)
Solubility Insoluble (requires solid-state UV-Vis)Soluble in MeCN, MeOH
Visualization of Spectral Logic

SpectralLogic Ligand Ligand: this compound Geometry Geometry: Divergent N-Donors Ligand->Geometry Complexation Complexation: Bridging Mode Geometry->Complexation Prevents Chelation Result Result: Coordination Polymer Complexation->Result Spectrum Spectrum: Diffuse Reflectance (Solid State) Result->Spectrum Insoluble Network Features Features: 1. Broadened Ligand Bands 2. Weak d-d Transitions 3. No Discrete MLCT Spectrum->Features

Figure 1: Causal pathway explaining why the divergent geometry of the 5-substituted ligand leads to specific solid-state spectral features rather than solution-phase MLCT bands.[1]

Experimental Protocols

To obtain reliable data for this specific ligand system, standard solution-phase UV-Vis is often insufficient due to the insolubility of the resulting coordination polymers.[1] The following protocols ensure data integrity.

Synthesis of this compound[1]
  • Reaction Type: Ullmann-type C-N coupling.[1]

  • Reagents: 5-bromo-2-methylpyridine (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq), K

    
    CO
    
    
    
    (2.0 eq), L-proline (0.2 eq).
  • Solvent: DMSO, 110°C, 24h.

  • Purification: Column chromatography (DCM/MeOH).

  • Validation:

    
    H NMR (distinct methyl singlet at 
    
    
    
    2.5 ppm, imidazole protons at
    
    
    7.0-8.0 ppm).
Solid-State UV-Vis (Diffuse Reflectance) Workflow

Since the complexes likely precipitate as coordination polymers, solution UV-Vis is invalid.[1] Use Diffuse Reflectance Spectroscopy (DRS).

  • Sample Prep: Mix 5 mg of the complex with 200 mg of dry BaSO

    
     (white standard).
    
  • Grinding: Grind finely in an agate mortar to minimize scattering artifacts.

  • Measurement:

    • Instrument: UV-Vis Spectrophotometer with Integrating Sphere.[1]

    • Range: 200–800 nm.

    • Baseline: Pure BaSO

      
       disk.
      
  • Data Processing: Convert Reflectance (

    
    ) to Kubelka-Munk function (
    
    
    
    ) to approximate absorption:
    
    
Experimental Workflow Diagram

Workflow Start Start: Metal Salt + Ligand Reaction Solvothermal Synthesis (MeOH/H2O, 120°C) Start->Reaction Product Precipitate/Crystals (Coordination Polymer) Reaction->Product Analysis Analysis Selection Product->Analysis SolnUV Solution UV-Vis (Often Impossible due to insolubility) Analysis->SolnUV If Soluble SolidUV Solid-State DRS (Kubelka-Munk Transform) Analysis->SolidUV If Insoluble (Likely) Data Band Gap Calculation (Tauc Plot) SolidUV->Data

Figure 2: Decision tree for characterizing 5-Im-2-MePy complexes. The bridging nature of the ligand necessitates solid-state techniques (DRS) over standard solution spectroscopy.

Critical Interpretation of Results

When analyzing the spectra of these complexes, look for these three markers to validate your synthesis:

  • Red Shift of Ligand Bands: The

    
     band at ~285 nm in the free ligand should shift to 290–300 nm  in the complex. This confirms coordination of the pyridine/imidazole nitrogens to the metal, stabilizing the 
    
    
    
    orbital.
  • Absence of Intense Visible Bands: If you see a strong band >10,000 M

    
    cm
    
    
    
    in the 450–550 nm range, suspect impurity . This ligand does not support the intense MLCT transitions seen in bipyridine or phenanthroline complexes.
  • d-d Transitions: For Cu(II) complexes, look for a broad, weak absorption centered around 650–750 nm . The position of this band correlates with the geometry (square planar vs. octahedral) imposed by the polymer network.

References

  • Synthesis of Imidazole-Pyridine Ligands: Zhang, Y., et al.[2][3][4] "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013.[3][4]

  • Coordination Modes of Divergent Ligands: Mague, J. T., et al. "Versatile Coordination Modes of 2,6-Bis(2-(diphenylphosphanyl)-1H-imidazol-1-yl)pyridine." European Journal of Inorganic Chemistry, 2020.

  • UV-Vis of Pyridyl-Imidazole Complexes: RSC Publishing.[1] "Substituted pyridil-imidazole derivatives as red–green–blue (RGB) emitters." Organic & Biomolecular Chemistry, 2025.[5][6]

  • Solid-State Characterization (MOFs): MDPI. "Synthesis, Structure, and Properties of Coordination Polymers Based on Imidazole Ligands." Crystals, 2018.[7]

  • General Spectral Properties of Imidazole Derivatives: PubChem. "2-(1H-imidazol-2-yl)pyridine Spectral Data."

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(1H-imidazol-1-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel or highly specific heterocyclic compounds requires moving beyond generic safety data sheets (SDS). For 5-(1H-imidazol-1-yl)-2-methylpyridine (CAS: 1376219-87-2) , standard documentation often lacks the mechanistic context necessary to design a truly robust safety protocol [1].

This guide provides a comprehensive, causality-driven operational framework for researchers and drug development professionals. By understanding why specific Personal Protective Equipment (PPE) and handling protocols are required, laboratory personnel can proactively mitigate risks associated with bis-heterocyclic organic bases.

Chemical Profiling & Mechanistic Risk Assessment

This compound features a dual-ring system comprising a weakly basic pyridine ring and a highly nucleophilic imidazole ring. This structural motif dictates its physicochemical behavior and, consequently, its hazard profile.

  • Lipophilicity & Absorption: The compound's organic framework allows it to readily partition into lipid bilayers. If handled in solution (e.g., DMSO, DCM, or Methanol), the solvent acts as a carrier, significantly increasing the risk of transdermal absorption.

  • Basicity & Irritation: The unshared electron pairs on the nitrogen atoms can interact with the moisture on human skin or mucous membranes, leading to localized alkaline irritation (H315, H319) and respiratory tract irritation (H335) upon inhalation of dust [2].

Table 1: Physicochemical Risk Factors & Extrapolated GHS Hazards

ParameterValue / ClassificationOperational Implication
CAS Number 1376219-87-2Unique identifier for inventory and waste tracking.
Molecular Weight 159.19 g/mol Fine powder form is highly susceptible to aerosolization.
Primary Hazards Skin/Eye Irritant, STOT SE 3Requires strict barrier protection and local exhaust ventilation.
Solvent Synergy High in polar aprotic solventsSolvents like DMSO defeat standard nitrile barriers rapidly.

The PPE Matrix: Causality and Selection

Selecting PPE is not a compliance exercise; it is the establishment of a self-validating barrier system. The following matrix outlines the required equipment and the scientific rationale behind each choice [3].

Table 2: Comprehensive PPE Matrix for this compound

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Solid) Nitrile (Min. 0.11 mm thickness)Nitrile provides excellent resistance to solid organic bases. Latex is strictly prohibited due to poor chemical resistance.
Hand Protection (Solution) Solvent-specific (e.g., Butyl/Viton for DCM)Nitrile degrades rapidly in halogenated solvents. Glove selection must pivot to match the carrier solvent, not just the solute.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate aerosolization during weighing and splash hazards during solvent addition.
Body Protection Flame-retardant (FR) Lab CoatMinimizes static generation (which disperses fine powders) and protects against collateral solvent flammability.
Respiratory N95 / P100 Particulate MaskRequired only if weighing outside a certified chemical fume hood. Primary control must always be engineering (fume hood).

Operational Protocol: Handling & Dispensing

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's verification check is successful.

Phase 1: Environmental Preparation
  • Verify Engineering Controls: Activate the chemical fume hood.

    • Validation: Check the digital face velocity monitor. It must read between 80 and 100 feet per minute (fpm) . If the alarm sounds or the reading is low, halt operations immediately.

  • Clear the Workspace: Remove incompatible chemicals (strong oxidizers, strong acids) from the hood to prevent exothermic acid-base reactions in the event of a spill.

Phase 2: Dispensing Methodology
  • Don PPE: Inspect nitrile gloves for micro-tears by trapping air and applying gentle pressure. Don splash goggles and button the lab coat completely.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula. The imidazole-pyridine powder can hold a static charge, causing it to "jump" and contaminate the balance area.

  • Transfer: Weigh the required mass carefully. Close the primary container immediately after dispensing to minimize environmental exposure to ambient humidity, which can degrade the reagent.

  • Secondary Containment: Place the weighing boat into a secondary container (e.g., a larger beaker) before transporting it from the balance to the reaction flask.

OperationalWorkflow A 1. Engineering Control Verify Hood >80 fpm B 2. PPE Donning Inspect Nitrile & Goggles A->B C 3. Dispensing Anti-static tools B->C D 4. Transfer Secondary Containment C->D E 5. Decontamination Solvent wipe-down D->E

Workflow for the safe handling and transfer of basic heterocyclic compounds.

Spill Response & Disposal Plan

Because this compound contains environmentally persistent nitrogen heterocycles, it must not be introduced into the municipal water supply.

Spill Containment Protocol
  • Solid Spill (< 50g):

    • Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) intermediate.

    • Lightly dampen an absorbent pad with water or a mild solvent (like isopropanol) to suppress dust.

    • Wipe inward from the edges of the spill to the center.

  • Solution Spill:

    • Cover with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Once absorbed, use a non-sparking scoop to transfer the material into a hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the residual organic base, followed by a water rinse.

SpillResponse Spill Chemical Spill (Solid or Solution) Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50g/mL) Inside Hood Assess->Minor Major Major Spill (>50g/mL) Outside Hood Assess->Major Clean Damp Wipe / Absorb Place in HazMat Bag Minor->Clean Evacuate Evacuate Area Call EHS Team Major->Evacuate

Decision matrix for this compound spill containment.

Waste Segregation and Disposal
  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and spill cleanup materials in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., Chloroform, DCM), it must be strictly segregated into Halogenated Organic Waste . If dissolved in Methanol or Ethyl Acetate, route to Non-Halogenated Organic Waste .

  • Final Destruction: The preferred method of disposal for pyridine/imidazole derivatives is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers, as combustion of these compounds yields toxic NOx gases [4].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridine (Structural Proxy for Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.